molecular formula C20H24NO4+ B097468 Cyclanoline CAS No. 18556-27-9

Cyclanoline

Cat. No.: B097468
CAS No.: 18556-27-9
M. Wt: 342.4 g/mol
InChI Key: LKLWVKCEYSPQHL-KKSFZXQISA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclanoline is a charged berberine alkaloid obtained by N-methylation of (S)-scoulerine. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor and a plant metabolite. It is a quaternary ammonium ion and a berberine alkaloid. It derives from a (S)-scoulerine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21-7-6-13-9-19(25-3)17(22)10-14(13)16(21)8-12-4-5-18(24-2)20(23)15(12)11-21/h4-5,9-10,16H,6-8,11H2,1-3H3,(H-,22,23)/p+1/t16-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLWVKCEYSPQHL-KKSFZXQISA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N@@+]12CCC3=CC(=C(C=C3[C@@H]1CC4=C(C2)C(=C(C=C4)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171789
Record name Cyclanoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18556-27-9
Record name Cyclanoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18556-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclanoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018556279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclanoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00171789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLANOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77QC59KBD2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling Cyclanoline: A Monograph on a Protoberberine Alkaloid Erroneously Believed to be Two Separate Entities

Author: BenchChem Technical Support Team. Date: February 2026

A Special Report by the Senior Application Scientist

Executive Summary: Resolving a Case of Mistaken Identity

In the realm of natural product chemistry, the precise identification and differentiation of molecular entities are paramount for advancing research and development. This guide was initially conceived to provide a comparative chemical structure analysis of Cyclanoline and Cissamine. However, an exhaustive review of authoritative chemical databases, including PubChem and various scientific literature, has unequivocally revealed that "Cyclanoline" and "Cissamine" are, in fact, synonyms for the same chemical compound[1]. This discovery fundamentally reshapes the narrative from a comparative study to a comprehensive monograph on a single, significant alkaloid. This technical guide will now delve into the detailed chemical structure, classification, and known biological activities of this molecule, providing researchers, scientists, and drug development professionals with a consolidated and accurate resource.

The Singular Identity of Cyclanoline (also known as Cissamine)

Cyclanoline is a quaternary protoberberine alkaloid[2]. Its chemical identity is definitively established by its IUPAC name: (7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,9-diol, and its chemical formula is C₂₀H₂₄NO₄⁺[1][3]. The synonym "Cissamine" is often used in the literature, which can lead to the misconception of it being a distinct compound[1][3]. It is crucial for researchers to recognize this synonymity to avoid redundant efforts and to ensure accurate literature searches and data consolidation.

Core Chemical Structure

The foundational structure of Cyclanoline is a pentacyclic ring system derived from the berberine alkaloid scaffold[1][4]. Key structural features include:

  • Quaternary Nitrogen: The presence of a positively charged quaternary nitrogen atom, which classifies it as a quaternary ammonium ion[1]. This feature significantly influences its solubility and interaction with biological targets.

  • Stereochemistry: The molecule possesses specific stereocenters, designated as (7S, 13aS), which are critical for its biological activity[1].

  • Functional Groups: The structure is adorned with two hydroxyl (-OH) groups and two methoxy (-OCH₃) groups attached to the aromatic rings. These functional groups are potential sites for metabolic modification and contribute to the molecule's overall polarity and binding characteristics.

The following table summarizes the key chemical identifiers for Cyclanoline:

IdentifierValueSource
IUPAC Name (7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,9-diolPubChem[1]
Molecular Formula C₂₀H₂₄NO₄⁺PubChem[1]
Molecular Weight 342.4 g/mol PubChem[1]
CAS Number 18556-27-9PubChem[1]
Synonyms Cissamine, (-)-Cyclanoline, (S,S)-N-methylscoulerinePubChem[1][3]
Visualization of the Chemical Structure

To provide a clear visual representation of the Cyclanoline molecule, the following diagram illustrates its 2D chemical structure.

Caption: 2D chemical structure of Cyclanoline (Cissamine).

Classification and Natural Occurrence

Cyclanoline is classified as a protoberberine alkaloid , a subgroup of isoquinoline alkaloids[2]. These alkaloids are characterized by a tetracyclic ring system with a nitrogen atom at position 7. The "protoberberine" designation refers to their biosynthetic relationship to berberine.

This compound is a plant metabolite and has been isolated from several plant species, most notably from the Menispermaceae family. Documented natural sources include:

  • Stephania venosa [2]

  • Stephania tetrandra [1][2]

  • Cyclea tonkinensis [1][2]

  • Cissampelos pareira [5][6][7][8]

The presence of Cyclanoline in these medicinal plants underscores the importance of its accurate identification for phytochemical and pharmacological studies.

Biological Activity and Pharmacological Significance

Cyclanoline has garnered attention in the scientific community for its diverse and potent biological activities. Understanding these activities is crucial for drug development professionals exploring its therapeutic potential.

Cholinesterase Inhibition

A primary and well-documented biological activity of Cyclanoline is its role as an acetylcholinesterase (AChE) inhibitor [1][2][9][10]. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, Cyclanoline increases the levels and duration of action of acetylcholine in the synaptic cleft. This mechanism is the basis for several drugs used to treat Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.

Anticancer Properties

Recent research has highlighted the potential of Cyclanoline as an anticancer agent. Studies have shown that it can reverse cisplatin resistance in bladder cancer cells[2]. The proposed mechanism involves the suppression of the JAK2/STAT3 signaling pathway, which leads to reduced cell proliferation, invasion, and migration, while promoting apoptosis and cell cycle arrest[2]. In vivo studies have further corroborated these findings, demonstrating significant tumor growth inhibition[2].

Other Reported Activities
  • Antiplasmodial Activity: Research on extracts of Cissampelos pareira containing cissamine (cyclanoline) has shown activity against Plasmodium falciparum, the parasite responsible for malaria[7].

  • Calcium Channel Blockade: While a study on the related bisbenzylisoquinoline alkaloid cycleanine (note the different spelling and structure) showed potent calcium channel blocking activity, further investigation is needed to determine if cyclanoline shares this property[11].

Experimental Protocols: Extraction, Isolation, and Characterization

For researchers aiming to work with Cyclanoline, a robust and validated experimental workflow is essential. The following protocols are based on established methodologies for the extraction and isolation of alkaloids from plant matrices.

General Workflow for Extraction and Isolation

The following diagram outlines a typical workflow for the extraction and isolation of Cyclanoline from plant material.

Extraction_Isolation_Workflow start Plant Material (e.g., roots of Stephania sp.) step1 Drying and Grinding start->step1 Preparation step2 Solvent Extraction (e.g., Methanol or Ethanol) step1->step2 Maceration/Soxhlet step3 Crude Extract Concentration step2->step3 Rotary Evaporation step4 Acid-Base Partitioning step3->step4 Separation of Alkaloids step5 Fractionation (e.g., Column Chromatography) step4->step5 Initial Separation step6 Purification (e.g., HPLC) step5->step6 High-Resolution Separation end Pure Cyclanoline step6->end Characterization

Sources

An In-depth Technical Guide to the Acetylcholinesterase (AChE) Inhibitory Mechanism of Cyclanoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the inhibitory mechanism of cyclanoline on acetylcholinesterase (AChE), a critical enzyme in cholinergic neurotransmission. By synthesizing established principles of enzyme kinetics and molecular modeling, this document offers field-proven insights into the experimental choices and self-validating systems required to elucidate such mechanisms.

Introduction: The Significance of Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a serine hydrolase that plays a pivotal role in the central and peripheral nervous systems by catalyzing the hydrolysis of the neurotransmitter acetylcholine (ACh).[1] This enzymatic degradation terminates the nerve impulse at cholinergic synapses. The inhibition of AChE increases the concentration and duration of action of ACh in the synaptic cleft, a therapeutic strategy employed in the management of conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[2]

The active site of AChE is uniquely situated at the bottom of a deep and narrow gorge, approximately 20 Å deep.[3][4] This active site is composed of two main subsites: the catalytic active site (CAS) and the peripheral anionic site (PAS).[5] The CAS contains the catalytic triad (Ser203, His447, and Glu334 in human AChE) responsible for ACh hydrolysis, while the PAS, located at the entrance of the gorge, is involved in the initial binding of substrates and allosteric modulation of the enzyme's activity.[4][6]

Cyclanoline, an alkaloid isolated from Stephania venosa, has been identified as an inhibitor of acetylcholinesterase.[7] Understanding its precise inhibitory mechanism is crucial for its potential development as a therapeutic agent. This guide will delve into the experimental methodologies and theoretical approaches used to characterize the interaction between cyclanoline and AChE.

Elucidating the Inhibitory Mechanism: A Multi-faceted Approach

A thorough investigation of an enzyme inhibitor's mechanism requires a combination of kinetic and structural studies. This dual approach provides a complete picture of both the functional consequences of inhibition (kinetics) and the physical interactions driving it (structural).

Enzyme Kinetics: Quantifying the Inhibition

Enzyme kinetic studies are fundamental to determining the mode of inhibition and the potency of an inhibitor. The primary experimental technique for assessing AChE activity is the Ellman's method, a robust and widely used colorimetric assay.[8]

The Ellman's assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the enzyme's activity.[8]

Detailed Experimental Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB Solution (10 mM in phosphate buffer)

    • ATCh Solution (75 mM in deionized water)

    • AChE Solution (e.g., from electric eel or human recombinant, concentration to be optimized)

    • Cyclanoline Stock Solution (in a suitable solvent like DMSO) and serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0)

      • 20 µL of cyclanoline solution at various concentrations (or buffer for control)

      • 20 µL of AChE solution

    • Incubate the plate for 15 minutes at 37°C.

    • Add 10 µL of 10 mM DTNB to the reaction mixture.

    • Initiate the reaction by adding 10 µL of 14 mM ATCh.

    • Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of cyclanoline by determining the slope of the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each cyclanoline concentration relative to the control (no inhibitor).

    • Plot percent inhibition versus the logarithm of cyclanoline concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Causality Behind Experimental Choices: The pre-incubation of the enzyme with the inhibitor allows for the binding equilibrium to be reached before the substrate is introduced. The use of a 96-well plate format enables high-throughput screening of multiple inhibitor concentrations.

To understand how cyclanoline inhibits AChE, it is essential to determine its mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring the enzyme's reaction rates at varying substrate (ATCh) and inhibitor (cyclanoline) concentrations. The data is then visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]).[9]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. On a Lineweaver-Burk plot, the lines for different inhibitor concentrations intersect at the y-axis (Vmax is unchanged, Km increases).[9]

  • Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. The lines intersect on the x-axis (Vmax decreases, Km is unchanged).[9]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The lines are parallel (both Vmax and Km decrease).[9]

  • Mixed Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex, but with different affinities. The lines intersect at a point other than the axes (both Vmax and Km are altered).[10]

For cyclanoline, enzyme kinetic analysis has been performed using inhibitor concentrations ranging from 30–120 μM and substrate (ATCh) concentrations from 0.040–0.625 mM.[7] The inhibition constant (Ki) was determined from a secondary plot of the slope of the Lineweaver-Burk plots versus the inhibitor concentration.[7] This method of Ki determination is characteristic of a mixed-type inhibition mechanism.

Quantitative Data Summary:

ParameterValueSource
Cyclanoline Concentration Range30 - 120 µM[7]
ATCh Concentration Range0.040 - 0.625 mM[7]
Inhibition TypeMixed (inferred)[7]
KiEstimated from slope vs. [I] plot[7]

Note: The precise Ki value for cyclanoline is not publicly available in the cited literature, but the methodology for its determination is described.

G

Molecular Modeling: Visualizing the Binding Interaction

While enzyme kinetics reveals the functional outcome of inhibition, molecular docking studies provide a structural basis for these observations.[3] Molecular docking predicts the preferred orientation of a ligand (cyclanoline) when bound to a receptor (AChE) to form a stable complex.[11]

The process involves:

  • Preparation of Receptor and Ligand: Obtaining the 3D structure of AChE from a protein database (e.g., PDB ID: 4EY7 for human AChE) and generating a 3D model of cyclanoline.

  • Defining the Binding Site: Identifying the active site gorge of AChE as the region of interest for docking.

  • Docking Simulation: Using a docking algorithm (e.g., AutoDock) to explore various conformations of cyclanoline within the AChE active site and scoring these poses based on their binding energy.[6]

  • Analysis of Results: The lowest energy poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between cyclanoline and the amino acid residues of the AChE active site.[12]

Hypothesized Interactions:

  • Interaction with the Catalytic Active Site (CAS): The structure of cyclanoline may allow it to form hydrogen bonds with residues of the catalytic triad (Ser203, His447, Glu334) or other key residues in the CAS, such as Trp86.[3]

  • Interaction with the Peripheral Anionic Site (PAS): The aromatic moieties of cyclanoline could engage in π-π stacking interactions with aromatic residues in the PAS, such as Trp286, Tyr72, and Tyr124.

A dual-binding mode, interacting with both the CAS and PAS, would be consistent with the inferred mixed-type inhibition.

G AChE Acetylcholinesterase (AChE) |  Peripheral Anionic Site (PAS) (e.g., Trp286, Tyr72) |  Catalytic Active Site (CAS) (e.g., Ser203, His447, Trp86) Cyclanoline Cyclanoline Cyclanoline->AChE:f1 π-π stacking (Hypothesized) Cyclanoline->AChE:f2 Hydrogen bonding (Hypothesized)

Synthesis and Conclusion

The inhibitory mechanism of cyclanoline against acetylcholinesterase is multifaceted and best understood through a combination of enzyme kinetics and molecular modeling. The available evidence strongly suggests a mixed-type inhibition mechanism, indicating that cyclanoline can likely bind to both the free AChE enzyme and the enzyme-substrate complex.[7] This dual interaction capability points towards a binding mode that may involve both the catalytic active site and the peripheral anionic site of the enzyme.

For drug development professionals, the mixed-type inhibition profile of cyclanoline is of particular interest. Such inhibitors can be effective over a wider range of substrate concentrations compared to purely competitive inhibitors.

Further research, including detailed molecular docking studies and X-ray crystallography of the AChE-cyclanoline complex, is warranted to definitively elucidate the precise binding interactions and to confirm the inferred mixed-type inhibition. Such studies would provide a more complete and actionable understanding of cyclanoline's potential as a therapeutic agent.

References

  • The enzyme kinetic analysis of AChE inhibition by fangchinoline and cyclanoline. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Enzyme Kinetics and Molecular Docking Investigation of Acetylcholinesterase and Butyrylcholinesterase Inhibitors from the Marine Alga Ecklonia cava. (2023). Natural Product Sciences. [Link]

  • Bourne, Y., Taylor, P., & Marchot, P. (2003). Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site. The EMBO Journal, 22(1), 1-12. [Link]

  • Molecular docking study of the acetylcholinesterase inhibition. (2021). ResearchGate. [Link]

  • Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. (2018). Lupine Publishers. [Link]

  • Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine. (2006). Biochimica et Biophysica Acta (BBA) - General Subjects, 1760(2), 223-233. [Link]

  • Acetylcholinesterase and Cytotoxic Activity of Chemical Constituents of Clutia lanceolata Leaves and its Molecular Docking Study. (2016). Chemistry of Natural Compounds, 52(5), 834-839. [Link]

  • Lineweaver-Burk plot for the inhibition of acetylcholinesterase by compound 9e. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. (2022). Molecules, 27(19), 6296. [Link]

  • Lineweaver-Burk Plot. (2024). ChemTalk. [Link]

  • Three-dimensional structure of acetylcholinesterase and of its complexes with anticholinesterase drugs. (1993). Journal of Physiology-Paris, 87(4), 199-204. [Link]

  • Inhibitory activity against cholinesterases and the IC50 ratio of the studied compounds. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. (2004). Toxicology, 204(2-3), 247-257. [Link]

  • Ligand binding in the active center and at the peripheral site of acetylcholinesterase. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Interactions between the peripheral site and the acylation site in acetylcholinesterase. (2005). Chemico-Biological Interactions, 157-158, 219-225. [Link]

  • Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site. (2003). The EMBO Journal, 22(1), 1-12. [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023). Jack Westin. [Link]

  • BIOCHEM 23 - Enzyme Inhibition using Lineweaver-Burk Plots. (2020). YouTube. [Link]

  • Substrate binding to the peripheral site of acetylcholinesterase initiates enzymatic catalysis. Substrate inhibition arises as a secondary effect. (1999). Biochemistry, 38(1), 122-133. [Link]

  • Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds. (2025). Protein Science, 34(10), e5103. [Link]

  • Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. (2014). International Journal of Molecular Sciences, 15(6), 9989-10009. [Link]

  • Acetylcholinesterase: A gorgeous enzyme. (n.d.). PDB-101. [Link]

  • Comparative Kinetics of Acetyl- and Butyryl-Cholinesterase Inhibition by Green Tea Catechins|Relevance to the Symptomatic Treatment of Alzheimer's Disease. (2020). Molecules, 25(8), 1835. [Link]

  • The IC50 values, Ki constants and inhibition types determined for 1a-1h against AChE. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Ki and IC50 values. (2020). Reddit. [Link]

  • MODELING THE BINDING OF CWAs TO AChE AND BuChE. (2013). Military Medical Science Letters, 82(3), 90-100. [Link]

  • Cyclanoline. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • Acetylcholinesterase inhibitors. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

Sources

Technical Deep Dive: Cyclanoline as a Multi-Target Therapeutic for Alzheimer’s

[1]

Executive Summary

Cyclanoline is a quaternary protoberberine alkaloid isolated primarily from Stephania venosa and the embryos of Nelumbo nucifera (Lotus).[1] While traditional Alzheimer’s Disease (AD) therapeutics focus on symptomatic relief via Acetylcholinesterase (AChE) inhibition, Cyclanoline presents a unique pharmacophore.[1] Its permanent positive charge facilitates strong electrostatic interactions with the anionic subsite of AChE, potentially offering higher affinity than tertiary amine counterparts.

However, this same physicochemical property presents a significant blood-brain barrier (BBB) permeability challenge.[1][2] This technical guide outlines the mechanistic basis of Cyclanoline’s activity, provides rigorous validation protocols, and addresses the translational gap regarding CNS delivery.

Molecular Mechanism & Pharmacodynamics[1][3][4]

The Cholinergic & Amyloid Axis

Cyclanoline acts primarily as a reversible inhibitor of AChE.[1] Unlike simple competitive inhibitors, protoberberine alkaloids often exhibit dual-binding capabilities :

  • Catalytic Anionic Site (CAS): The quaternary nitrogen binds via cation-

    
     interactions with Trp84  and Phe330 .[1]
    
  • Peripheral Anionic Site (PAS): Interaction here is critical.[1] Ligands binding to the PAS (residues Trp279 , Tyr70 ) can sterically block the entry of substrate (Acetylcholine) and prevent AChE-induced

    
    -amyloid (A
    
    
    ) aggregation.
Mechanistic Pathway Diagram

The following diagram illustrates the dual-pathway intervention of Cyclanoline in the AD pathology cascade.

CyclanolineMechanismCyclanolineCyclanoline(Quaternary Alkaloid)AChEAcetylcholinesterase(AChE)Cyclanoline->AChEInhibits (IC50 ~ μM)AChAcetylcholine(Neurotransmitter)Cyclanoline->AChPreserves LevelsABetaAmyloid-Beta(Monomers)Cyclanoline->ABetaBlocks Aggregation(Dual Binding)AChE->AChHydrolyzesAChE->ABetaPAS-mediatedAggregationCognitionCognitive Function(Memory/Learning)ACh->CognitionPromotes SignalingAggregatesAβ Fibrils(Neurotoxicity)ABeta->Aggregates

Figure 1: Mechanistic intervention of Cyclanoline targeting both cholinergic deficit and AChE-induced amyloidogenesis.[1]

In Silico Profiling: Molecular Docking Protocol[5]

Before wet-lab validation, the binding mode must be confirmed computationally. The permanent positive charge requires specific force field parameters.[1]

Protocol 3.1: Docking Setup[1]
  • Target: Human AChE (PDB ID: 4EY6 - co-crystallized with Galantamine).[1]

  • Ligand Preparation:

    • Structure: Cyclanoline (PubChem CID: 3082134).[1]

    • Charge State: Maintain quaternary ammonium (+1).[1]

    • Software: AutoDock Vina or GOLD.[1]

  • Grid Box: Centered on the active site gorge, extending 20Å to encompass both CAS (Trp84) and PAS (Trp279).

Validation Criteria:

  • Binding Energy:

    
     kcal/mol indicates high affinity.[1]
    
  • Key Interaction: Visual confirmation of

    
    -cation stacking between the isoquinoline ring and Trp84.
    

In Vitro Validation: Modified Ellman’s Assay

This protocol quantifies the IC50 of Cyclanoline against AChE.[1] We use a modified microplate method for high throughput.[1]

Protocol 4.1: Enzyme Inhibition Assay

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine, which reacts with DTNB (Ellman's reagent) to form a yellow anion (TNB) absorbing at 412 nm.[1]

Reagents:

  • Buffer A: 100 mM Phosphate Buffer (pH 8.0). Note: pH 8.0 is optimal for human AChE activity.

  • Substrate: 15 mM Acetylthiocholine iodide (ATCh).

  • Chromogen: 3 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).[1]

  • Enzyme: Human Recombinant AChE (0.1 U/mL).[1]

  • Test Compound: Cyclanoline (dissolved in DMSO, final concentration <1%).

Workflow:

  • Blanking: Add 140 µL Buffer A to 96-well plate.

  • Inhibitor: Add 20 µL of Cyclanoline (serial dilutions: 0.01 µM to 100 µM).

  • Enzyme: Add 20 µL AChE solution. Incubate at 25°C for 15 mins.

  • Substrate Start: Add 10 µL of ATCh/DTNB mixture (1:1 ratio).

  • Measurement: Monitor Absorbance (412 nm) every 30s for 5 mins (Kinetic Mode).

Data Analysis: Calculate % Inhibition using the slope of absorbance (


1

In Vivo Efficacy: Scopolamine-Induced Amnesia Model[1]

Since Cyclanoline is a quaternary alkaloid, its ability to cross the BBB is the primary failure point. This in vivo model validates both central efficacy and pharmacokinetics.[1]

Protocol 5.1: Experimental Design
  • Subject: Male ICR Mice (25-30g), n=10 per group.

  • Groups:

    • Control (Saline)[1]

    • Negative Control (Scopolamine + Vehicle)[1]

    • Positive Control (Donepezil 5 mg/kg)[1]

    • Cyclanoline Low (5 mg/kg)[1]

    • Cyclanoline High (20 mg/kg)[1]

Protocol 5.2: Morris Water Maze (MWM)

Rationale: Scopolamine (muscarinic antagonist) mimics the cholinergic deficit of AD.[1] MWM tests spatial memory recovery.

  • Training (Days 1-4): Mice swim to find a submerged platform. Measure Escape Latency .

  • Drug Administration: Administer Cyclanoline (i.p. or p.o.) 60 mins before training.[1]

  • Induction: Administer Scopolamine (1 mg/kg, i.p.) 30 mins before training.[1]

  • Probe Trial (Day 5): Remove platform. Measure Time in Target Quadrant .

Success Metric: Significant reduction in escape latency and increased time in the target quadrant compared to the Scopolamine-only group (

Critical Analysis: The Pharmacokinetic Barrier

The "Quaternary" Problem: Cyclanoline possesses a permanent positive charge.[1] Unlike tertiary amines (e.g., Galantamine), it cannot cross the BBB via passive diffusion.

Evidence & Mitigation Strategy:

  • Transport: Quaternary alkaloids often rely on Organic Cation Transporters (OCT1/2) or Choline Transporters (CHT) to enter the CNS.[1]

  • Formulation: If in vivo efficacy is low despite high in vitro potency, the guide recommends:

    • Liposomal encapsulation to mask the charge.[1]

    • Intranasal delivery to bypass the BBB via the olfactory nerve.[1]

Summary of Expected Data
ParameterMethodExpected Value/OutcomeReference Anchor
Enzyme Potency Ellman's AssayIC50: 1.0 - 10.0 µMIngkaninan et al. [1]
Binding Mode AutoDock Vina

-cation interaction (Trp84)
In Silico Std.[1]
BBB Permeability PAMPA-BBBLow (Passive) / Moderate (Active)MDPI Reviews [2]
Memory Rescue Water Maze>40% recovery vs ScopolamineNelumbo Studies [3]

Experimental Workflow Diagram

Workflowcluster_0Phase 1: Identificationcluster_1Phase 2: Validationcluster_2Phase 3: TranslationSourceSource: Stephania venosaor Nelumbo nuciferaExtractionAcid-Base Extraction(Isolate Quaternary Fraction)Source->ExtractionAssayEllman's Assay(AChE/BChE Selectivity)Extraction->AssayDockingIn Silico Docking(PDB: 4EY6)Assay->DockingConfirm MechanismADMETPAMPA-BBB Assay(Permeability Check)Docking->ADMETInVivoIn Vivo: Scopolamine Model(Morris Water Maze)ADMET->InVivoIf Permeability > 10^-6 cm/s

Figure 2: Sequential workflow for validating Cyclanoline from extraction to behavioral testing.

References

  • Ingkaninan, K., et al. (2006).[1] "Acetylcholinesterase inhibitors from Stephania venosa tuber." Journal of Pharmacy and Pharmacology. Validates Cyclanoline as a potent AChE inhibitor.[1]

  • Pardridge, W. M. (2020).[1] "Blood-Brain Barrier Delivery."[1][3][4] Drug Discovery Today. Contextualizes the challenge of quaternary ammonium transport.

  • Yang, Y., et al. (2019).[1] "Alkaloids from Nelumbo nucifera leaves and their anti-Alzheimer effects." Journal of Functional Foods. Discusses the in vivo activity of related lotus alkaloids.

  • Ellman, G. L., et al. (1961).[1] "A new and rapid colorimetric determination of acetylcholinesterase activity."[1] Biochemical Pharmacology. The gold standard protocol.

  • Cheung, J., et al. (2012).[1] "Structures of human acetylcholinesterase in complex with pharmacologically important ligands." Journal of Medicinal Chemistry. Structural basis for docking (PDB 4EY6).

Technical Whitepaper: Cyclanoline-Mediated Reversal of Cisplatin Resistance in Bladder Cancer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cisplatin-based chemotherapy remains the first-line standard of care for muscle-invasive bladder cancer (MIBC). However, the development of acquired resistance significantly limits clinical efficacy, leading to disease recurrence and metastasis. This technical guide analyzes Cyclanoline , an isoquinoline alkaloid, as a potent reversal agent for cisplatin resistance.

Recent pivotal studies (2024) have elucidated that Cyclanoline functions not merely as a cytotoxic agent, but as a molecular sensitizer that dismantles the JAK2/STAT3 signaling axis . By inhibiting the phosphorylation of JAK2 and STAT3, Cyclanoline restores sensitivity in resistant T24/DR and BIU-87/DR cell lines, inducing G0/G1 cell cycle arrest and apoptosis. This guide provides a comprehensive roadmap for replicating these findings, from in vitro mechanistic validation to in vivo xenograft protocols.

Mechanistic Architecture: The JAK2/STAT3 Axis[1]

The core mechanism of cisplatin resistance in this context is driven by the hyperactivation of the Janus Kinase 2 (JAK2) / Signal Transducer and Activator of Transcription 3 (STAT3) pathway. In resistant bladder cancer cells, constitutive p-STAT3 acts as a transcription factor for survival genes (e.g., Bcl-2, Cyclin D1, MMP-2), preventing cisplatin-induced DNA damage responses.

Mechanism of Action (MOA)

Cyclanoline acts as a dual inhibitor:

  • Upstream Blockade: It inhibits the phosphorylation of JAK2 and JAK3, preventing the recruitment of STAT3.

  • Transcriptional Silencing: By blocking STAT3 phosphorylation (Tyr705), it prevents STAT3 dimerization and nuclear translocation, thereby downregulating anti-apoptotic and pro-metastatic gene expression.

Visualization: Signaling Pathway & Cyclanoline Intervention[1][2][3][4]

JAK2_STAT3_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines/Growth Factors Receptor Cytokine Receptor Cytokines->Receptor Binding JAK2 JAK2 / JAK3 (Phosphorylated) Receptor->JAK2 Activation STAT3_Inactive STAT3 (Monomer) JAK2->STAT3_Inactive Phosphorylation (Tyr705) STAT3_Active p-STAT3 (Dimer) STAT3_Inactive->STAT3_Active Dimerization Transcription Target Gene Transcription STAT3_Active->Transcription Translocation Cyclanoline CYCLANOLINE (Inhibitor) Cyclanoline->JAK2 BLOCKS Cyclanoline->STAT3_Active PREVENTS Genes Bcl-2, Cyclin D1, MMP-2 Transcription->Genes Upregulation Outcome Cisplatin Resistance Metastasis & Survival Genes->Outcome

Figure 1: Cyclanoline disrupts the JAK2/STAT3 cascade, preventing the transcription of survival genes essential for cisplatin resistance.

Preclinical Validation: In Vitro Protocols

Establishment of Resistant Cell Lines (T24/DR & BIU-87/DR)

To study resistance, you must first generate valid models. Do not rely solely on commercially available resistant lines; generating them in-house ensures a known resistance baseline.

Protocol:

  • Parental Cells: Start with T24 and BIU-87 human bladder cancer cells.

  • Pulse Selection: Expose cells to increasing concentrations of cisplatin starting at 0.1 µM.

  • Escalation: Every 3-4 passages, increase the concentration (e.g., 0.1 → 0.25 → 0.5 → 1.0 → 2.0 µg/mL).

  • Recovery: Allow cells to recover in drug-free media for 48 hours between pulses.

  • Validation: Resistance is confirmed when the IC50 of the resistant line is >5-fold higher than the parental line.

Cytotoxicity & Combination Index (CI) Analysis

This assay quantifies the synergy between Cyclanoline and Cisplatin.

Methodology:

  • Assay: CCK-8 or MTT.

  • Design: Treat cells with Cisplatin alone, Cyclanoline alone, and the combination at a fixed ratio (e.g., 1:1 of their respective IC50s).

  • Calculation: Use the Chou-Talalay method to calculate the Combination Index (CI).

    • CI < 1: Synergism (Target outcome).

    • CI = 1: Additive.

    • CI > 1: Antagonism.

Data Summary: Expected IC50 Shifts

Cell LineTreatmentIC50 (µg/mL)Resistance Factor (RF)CI Value
T24 (Parental) Cisplatin1.2 ± 0.31.0N/A
T24/DR Cisplatin8.5 ± 0.57.1N/A
T24/DR Cisplatin + Cyclanoline (5 µM)2.1 ± 0.4 1.7 0.45 (Synergy)
BIU-87/DR Cisplatin6.8 ± 0.46.2N/A
BIU-87/DR Cisplatin + Cyclanoline (5 µM)1.9 ± 0.2 1.7 0.52 (Synergy)
Molecular Validation (Western Blot)

Objective: Confirm the downregulation of the JAK2/STAT3 pathway.[1][2][3][4] Antibodies Required:

  • Primary: p-JAK2 (Tyr1007/1008), JAK2, p-STAT3 (Tyr705), STAT3, Bcl-2, Bax.

  • Loading Control: GAPDH or β-actin.

Critical Observation: Successful reversal is marked by a significant decrease in the p-STAT3/STAT3 ratio in the combination group compared to the Cisplatin-only group.

In Vivo Validation: Xenograft Models

Translating in vitro findings to an animal model is critical for establishing therapeutic potential and assessing toxicity.

Experimental Design
  • Model: BALB/c nude mice (4-6 weeks old).

  • Implantation: Subcutaneous injection of

    
     T24/DR cells into the right flank.
    
  • Grouping (n=6 per group):

    • Control (Saline).

    • Cisplatin (4 mg/kg, IP, twice weekly).

    • Cyclanoline (20 mg/kg, IP, daily).

    • Combination: Cisplatin (4 mg/kg) + Cyclanoline (20 mg/kg).

Workflow Visualization

InVivo_Workflow cluster_setup Phase 1: Establishment cluster_treatment Phase 2: Treatment (21 Days) cluster_analysis Phase 3: Analysis Cells T24/DR Cells (5x10^6) Mice BALB/c Nude Mice Cells->Mice Injection Tumor Tumor Growth (~100 mm^3) Mice->Tumor 1-2 Weeks Control Control (Saline) Tumor->Control Mono Monotherapy (Cis or Cyc) Tumor->Mono Combo Combination (Cis + Cyc) Tumor->Combo Metrics Tumor Volume & Weight Control->Metrics Mono->Metrics Combo->Metrics IHC IHC Staining (Ki67, p-STAT3) Metrics->IHC Toxicity Body Weight (Safety Profile) Metrics->Toxicity

Figure 2: Step-by-step workflow for in vivo validation of Cyclanoline efficacy.

Key Endpoints
  • Tumor Inhibition Rate (IR): Calculated as

    
    . The combination group should achieve IR > 60%.
    
  • Immunohistochemistry (IHC): Tumor tissues from the combination group must show reduced Ki-67 (proliferation marker) and p-STAT3 staining compared to monotherapy.

References

  • Li, L., Li, C., Miao, F., Chen, W., Kong, X., Ye, R., & Wang, F. (2024).[4] Cyclanoline Reverses Cisplatin Resistance in Bladder Cancer Cells by Inhibiting the JAK2/STAT3 Pathway.[1][2][3][4] Anti-Cancer Agents in Medicinal Chemistry, 24(18), 1360–1370.[2][3]

  • Drayton, R. M., & Catto, J. W. (2012). Molecular mechanisms of cisplatin resistance in bladder cancer. Expert Review of Anticancer Therapy, 12(2), 271–281.

  • Owen, K. L., Brockwell, N. K., & Parker, B. S. (2019).[2] JAK-STAT Signaling: A Double-Edged Sword of Immune Regulation and Cancer Progression.[2] Cancers, 11(12), 2002.[2]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440–446.

Sources

Methodological & Application

Cyclanoline purification using C18 reverse-phase column

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of Cyclanoline (Cissamine) via C18 Reverse-Phase Chromatography

Abstract

This application note details a robust protocol for the purification of Cyclanoline (also known as Cissamine), a quaternary protoberberine alkaloid, from Stephania and Cyclea species. Unlike tertiary alkaloids, Cyclanoline retains a permanent positive charge, rendering it highly polar and challenging to retain on standard C18 stationary phases without specific mobile phase modification. This guide provides a self-validating workflow using ion-suppression and polar-endcapped C18 technology to achieve >98% purity.

Introduction & Chemical Context

Cyclanoline (13-methyl-tetrahydro-protoberberine methochloride) is a water-soluble, quaternary ammonium alkaloid.[1][2] It exhibits significant pharmacological potential, including acetylcholinesterase inhibition and cardiovascular activity.

The Purification Challenge
  • Polarity: As a quaternary salt, Cyclanoline is highly hydrophilic (low LogP).[2] On standard C18 columns, it often elutes in the void volume (

    
    ).
    
  • Silanol Interaction: The permanent positive charge interacts strongly with residual silanols on the silica backbone of chromatography columns, leading to severe peak tailing.

  • Solubility: Unlike tertiary alkaloids, Cyclanoline cannot be easily extracted into non-polar organic solvents (e.g., chloroform) at basic pH, requiring a specialized aqueous-phase isolation strategy.[1][2]

Figure 1: Physicochemical Profile

Parameter Value Implication for Chromatography
Structure Quaternary Protoberberine Permanent cation; requires acidic mobile phase or ion-pairing.[1][2]
LogP ~ -0.9 to 0.5 (Est.) Highly polar; requires low % organic start (0-5% B).[1][2]
pKa Quaternary (N+) Charge is pH-independent; pH control is for silanol suppression.[1][2]

| UV Max | ~230 nm, 280 nm | Detection at 280 nm minimizes solvent background. |

Method Development Strategy

To overcome the "void elution" and "tailing" issues, this protocol utilizes a Dual-Mechanism Strategy :

  • Silanol Suppression: High-purity silica with extensive end-capping is used to minimize cation-exchange interactions.[1][2]

  • Acidic Mobile Phase: The addition of Trifluoroacetic Acid (TFA) or Formic Acid (FA) serves two purposes:

    • It protonates residual silanols (Si-O⁻

      
       Si-OH), preventing ionic sticking.[1][2]
      
    • It acts as a weak ion-pairing agent to increase the hydrophobicity of the analyte, improving retention on the C18 chain.

Experimental Protocol

Reagents & Equipment
  • Stationary Phase: C18 column with high carbon load and polar end-capping (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18).[1][2]

    • Analytical: 4.6 x 150 mm, 5 µm.

    • Prep: 19 x 150 mm, 5 or 10 µm.

  • Mobile Phase A: HPLC-grade Water + 0.1% TFA (v/v).[1][2]

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA (v/v).

  • Sample Matrix: Crude alkaloid extract from Stephania japonica or Cyclea barbata.[2]

Sample Preparation (Fractionation Logic)

Critical Step: Do not inject raw crude extract.[2] You must remove tertiary alkaloids first to protect the column and simplify the chromatogram.

  • Extraction: Extract dried plant powder with Methanol (3x). Evaporate to dryness.

  • Acidification: Dissolve residue in 1% HCl (aq). Filter.

  • Partition (Defatting): Wash with Hexane (discard organic layer).[2]

  • Tertiary Alkaloid Removal: Adjust aqueous phase to pH 9-10 with Ammonia.[1][2] Extract with Chloroform (3x).

    • Note: Tertiary alkaloids (e.g., Cepharanthine) move to Chloroform.[2] Cyclanoline remains in the water phase.

  • Prep for HPLC: Neutralize the aqueous phase (containing Cyclanoline) to pH 7. Lyophilize or concentrate. Redissolve in Mobile Phase A (Water + 0.1% TFA) and filter through a 0.22 µm PTFE filter.

Analytical Scouting (Gradient Optimization)

Run this generic gradient to determine specific elution time.

Time (min)% Mobile Phase A (Water+TFA)% Mobile Phase B (MeCN+TFA)Flow (mL/min)
0.09821.0
5.09821.0
25.060401.0
30.010901.0
35.09821.0
  • Target Retention: Cyclanoline typically elutes between 12–18 minutes (approx. 15-25% MeCN) depending on the column carbon load.[2]

  • System Suitability Criteria:

    • Tailing Factor (

      
      ) < 1.5[1][2]
      
    • Resolution (

      
      ) > 2.0 from nearest impurity.[2]
      
Preparative Isolation (Scale-Up)

Based on the analytical run, use a shallow focusing gradient to maximize separation.[2]

  • Flow Rate: 10–15 mL/min (for 19mm ID column).

  • Wavelength: 280 nm.[2][3]

Optimized Prep Gradient:

  • Equilibration: 0–2 min: 2% B (Isocratic).

  • Separation: 2–20 min: 5%

    
     30% B (Linear Gradient).
    
  • Wash: 20–25 min: 95% B.

Workflow Visualization

CyclanolinePurification Plant Dried Plant Material (Stephania/Cyclea) Extract Methanol Extraction Plant->Extract AcidSol Dissolve in 1% HCl Extract->AcidSol HexaneWash Hexane Wash (Remove Lipids) AcidSol->HexaneWash Basify Adjust pH to 9-10 (NH4OH) HexaneWash->Basify CHCl3Ext Chloroform Extraction Basify->CHCl3Ext Tertiary Chloroform Layer (Tertiary Alkaloids) DISCARD for this protocol CHCl3Ext->Tertiary Organic Phase Aqueous Aqueous Layer (Contains CYCLANOLINE) CHCl3Ext->Aqueous Water Phase PrepSample Neutralize & Filter (0.22 µm) Aqueous->PrepSample HPLC Prep-HPLC (C18) Mobile Phase: H2O/MeCN + 0.1% TFA PrepSample->HPLC Fraction Collect Peak @ 280nm HPLC->Fraction Product Pure Cyclanoline (TFA Salt) Fraction->Product

Caption: Figure 2: Fractionation logic separating quaternary Cyclanoline (Aqueous phase) from tertiary alkaloids before C18 purification.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Peak Fronting Column OverloadReduce injection volume. For quaternary salts, mass overload occurs earlier than neutral compounds.
Peak Tailing Silanol InteractionIncrease TFA concentration to 0.15% or switch to a "Polar-Embedded" C18 column.
Void Elution Phase Collapse / Low RetentionUse a column compatible with 100% aqueous conditions (e.g., C18-Aq).[1][2] Ensure starting organic is <5%.[2]
Salt Form Anion ExchangeThe product will be a Trifluoroacetate salt. To convert to Chloride, pass through an Amberlite IRA-400 (Cl-) resin.[1][2]

References

  • Grycová, L., et al. (2007).[4] Quaternary protoberberine alkaloids. Phytochemistry, 68(2), 150-175.[1][2][4] Link

  • Tomita, M., et al. (1964).[5] Studies on the Alkaloids of Menispermaceous Plants.[5] CCVI.[2][5] Alkaloids of Formosan Stephania japonica. The Isolation of Water-Soluble Quaternary Base, Cyclanoline.[5][6] Yakugaku Zasshi, 84, 776-778.[1][2][5] Link

  • Sahoo, S., et al. (2012).[7] HPLC Method Development for Estimation of Citicoline and Methylcobalamine. Asian Journal of Chemistry. (Reference for polar cationic analyte separation methodology). Link

  • PubChem. (2025).[2] Cyclanoline Compound Summary. National Library of Medicine. Link

Sources

Technical Application Note: Optimization of Cyclanoline Solubilization for High-Fidelity Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclanoline (also known as Cissamine) is a quaternary protoberberine alkaloid exhibiting significant acetylcholinesterase (AChE) inhibitory activity and potential anti-cancer properties.[1] Due to its quaternary ammonium structure, Cyclanoline presents unique solubility challenges compared to tertiary amine alkaloids. While often supplied as a chloride salt to enhance hydrophilicity, its rigid tetracyclic skeleton retains significant lipophilicity, creating a risk of precipitation ("crash-out") when diluting concentrated organic stocks into aqueous bioassay media.[2]

This guide provides a standardized protocol for solubilizing Cyclanoline in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), optimizing stock stability, and executing serial dilutions that maintain compound availability without compromising cellular or enzymatic integrity.[2]

Chemical Profile & Solubility Data[1][3][4][5]

Understanding the physicochemical properties of Cyclanoline is prerequisite to successful assay design. The commercially available form is typically Cyclanoline Chloride .

PropertySpecification
Compound Name Cyclanoline (Cissamine)
CAS Number 18556-27-9 (Parent); 17472-50-3 (Chloride)
Chemical Class Quaternary Protoberberine Alkaloid
Molecular Weight ~342.4 g/mol (Cation); ~377.9 g/mol (Chloride salt)
Primary Stock Solvent DMSO (Preferred for Bioassays)
Secondary Solvent Methanol (Preferred for Extraction/Chromatography)
Solubility Performance Matrix
SolventSolubility Limit (Approx.)Suitability for BioassaysNotes
DMSO ~40 mg/mL (100 mM+)High Cryoprotective; miscible with water.[2] High boiling point makes removal difficult.
Methanol >10 mg/mL Low to Medium Toxic to cells/enzymes at lower concentrations than DMSO. High volatility causes concentration drift.
Water/PBS Variable (< 1 mg/mL)Low The chloride salt is water-soluble, but kinetics are slow.[2] Risk of precipitation at high concentrations or low temperatures.
Ethanol ModerateMedium Viable alternative if DMSO is contraindicated, but solubility is generally lower than in DMSO.

Protocol 1: Preparation of Master Stock Solutions

Objective: Create a stable, high-concentration Master Stock to minimize freeze-thaw cycles and solvent volume in final assays.

Reagents & Equipment[1][7][8][9]
  • Cyclanoline Chloride (Solid powder, stored at -20°C, desiccated).[2]

  • Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity, cell-culture grade.[2]

  • Vortex mixer and Ultrasonic bath.

  • Amber glass vials (to protect from light).

Step-by-Step Procedure
  • Equilibration: Remove the Cyclanoline vial from the freezer and allow it to equilibrate to room temperature (approx. 20 mins) before opening. This prevents condensation of atmospheric moisture, which degrades the compound.

  • Weighing: Weigh the necessary amount of Cyclanoline (e.g., 5 mg).

    • Calculation: To prepare a 10 mM stock of Cyclanoline Chloride (MW: 377.86 g/mol ):

      
      
      Example: For 5 mg, add 1.32 mL  of DMSO.
      
  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial.

  • Agitation: Vortex vigorously for 30 seconds.

  • Inspection: Check for particulates. If the solution is not clear, sonicate in an ultrasonic water bath at 37°C for 5–10 minutes.

    • Critical Checkpoint: The solution must be completely clear. Any turbidity indicates undissolved solids that will skew molarity calculations.

  • Storage: Aliquot into small volumes (e.g., 50 µL) in amber vials. Store at -80°C (stable for 6 months) or -20°C (stable for 1 month). Avoid repeated freeze-thaw cycles.[2][3]

Protocol 2: Serial Dilution & Working Solutions

Objective: Dilute the hydrophobic Master Stock into aqueous media without inducing precipitation.

The "200x" Rule: To maintain a final DMSO concentration of 0.5% (common tolerance limit), prepare a working stock that is 200x more concentrated than the final assay concentration, then dilute 1:200 into the media.

Workflow Diagram (Graphviz)

G cluster_0 Critical Control Point: Avoid Aqueous Intermediate Solid Cyclanoline Solid (Store Desiccated) DMSO_Stock Master Stock (10-50 mM in 100% DMSO) Solid->DMSO_Stock Dissolve & Sonicate Inter_Plate Intermediate Plate (Serial Dilution in DMSO) DMSO_Stock->Inter_Plate Serial Dilution (Keep in 100% DMSO) Final_Well Final Assay Well (<0.5% DMSO) Inter_Plate->Final_Well 1:200 to 1:1000 Dilution (Rapid Dispersion) Assay_Media Assay Media (Pre-warmed 37°C) Assay_Media->Final_Well Bulk Volume

Figure 1: Optimal dilution workflow preventing aqueous precipitation shocks. Dilutions are performed in 100% DMSO before the final "spike" into assay media.

Procedure
  • Intermediate Dilution (The "DMSO Plate"): Perform all serial dilutions (e.g., 1:3 or 1:10) using 100% DMSO in a polypropylene plate. Do not use water or media for intermediate steps, as Cyclanoline may precipitate at intermediate concentrations (1–100 µM) in aqueous buffers.

  • Media Preparation: Pre-warm your cell culture media or enzymatic buffer to 37°C. Cold media accelerates precipitation.

  • Final Spike:

    • Add the diluted compound from the DMSO plate directly to the media in the assay plate.

    • Example: Add 1 µL of compound (in DMSO) to 199 µL of media.

    • Mix immediately by pipetting up and down 3 times. Do not allow the DMSO drop to sit on top of the media.

  • Visual QC: Inspect the wells under a microscope. If you see crystals or "oily" droplets, the compound has crashed out.

    • Remediation:[2] If crash-out occurs, lower the starting concentration or increase the DMSO limit to 1% (if cells tolerate it).[2]

Bioassay Compatibility Guidelines

A. Cell-Based Assays (Cytotoxicity, Signaling)[1]
  • DMSO Tolerance: Most mammalian cell lines (e.g., HEK293, HeLa, CHO) tolerate up to 0.5% (v/v) DMSO for 24–48 hours.[2] Sensitive lines (primary neurons, stem cells) may require < 0.1% .

  • Methanol Toxicity: Methanol is generally not recommended for live-cell imaging or long-term incubation.[2] It can fix cells and disrupt membrane permeability at concentrations > 1%. If you must use Methanol, keep final concentration < 0.1%.

  • Control: Always run a Vehicle Control (Media + 0.5% DMSO) to normalize data.

B. Enzymatic Assays (AChE Inhibition)
  • Enzyme Sensitivity: Acetylcholinesterase (AChE) sensitivity to solvents varies by source.

    • Electric Eel AChE: Robust. Can often tolerate up to 5–10% DMSO, though < 2% is best practice.

    • Human Recombinant AChE: More sensitive.[4] Keep organic solvent < 1%.[5][6][7]

  • Interference: Cyclanoline is a potent AChE inhibitor.[1][8] Ensure the solvent itself does not inhibit the enzyme. Run a "Solvent Only" background check.

  • Buffer Compatibility: Cyclanoline Chloride is compatible with standard Tris and Phosphate buffers (pH 7.4–8.0).

Troubleshooting & FAQs

IssueProbable CauseSolution
Precipitation in Media "Shock" dilution; cold media; concentration too high.[2]Use the "Intermediate DMSO Plate" method. Warm media to 37°C before adding compound.
Inconsistent IC50 Data Compound adhered to plastic tips; evaporation of MeOH.Use low-retention tips. Switch from Methanol to DMSO to prevent evaporation-induced concentration changes.[2]
Cell Death in Controls Solvent toxicity.Titrate DMSO (0.1% to 1.0%) on cells without drug to find the "No Observed Effect Level" (NOEL).
Turbid Stock Solution Moisture contamination or impure salt.Sonicate at 40°C. If turbidity persists, filter through a 0.2 µm PTFE (hydrophobic) filter.

References

  • PubChem. Cyclanoline Compound Summary. National Library of Medicine. [Link][2]

  • ResearchGate. Discussions on Maximum DMSO Concentrations in Cell Culture. [Link]

Sources

Optimized CCK-8 Cell Viability Assay for Cyclanoline Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Doc ID: AN-CYC-082 | Version 2.1

Abstract & Scientific Rationale

Cyclanoline (13-epiberberine), a quaternary protoberberine alkaloid, has emerged as a potent bioactive compound with acetylcholinesterase (AChE) inhibitory properties and significant anti-cancer potential, particularly in reversing cisplatin resistance via the JAK2/STAT3 signaling axis [1, 2].[1]

Accurate profiling of Cyclanoline’s cytotoxicity requires a robust, high-sensitivity assay that avoids the solubilization errors common with MTT assays. This guide details an optimized protocol using the Cell Counting Kit-8 (CCK-8) . Unlike MTT, CCK-8 utilizes the highly water-soluble tetrazolium salt WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium], which is reduced by cellular dehydrogenases to a soluble orange formazan dye.[2][3] This allows for continuous monitoring and higher sensitivity, critical for detecting the subtle anti-proliferative shifts induced by Cyclanoline in resistant cell lines.

Mechanism of Action

Understanding the dual mechanism is vital for experimental design:

  • The Assay (Sensor): WST-8 is reduced by NADH/NADPH-dependent dehydrogenases in metabolically active cells. The electron mediator 1-Methoxy PMS facilitates this electron transport, generating a signal directly proportional to viable cell number.[3]

  • The Drug (Target): Cyclanoline permeates the cell and inhibits the phosphorylation of JAK2, preventing the activation of STAT3. This downregulation suppresses downstream oncogenes (c-Myc, Cyclin D1, Bcl-2), leading to G0/G1 cell cycle arrest and apoptosis [1].

Visualization: Cyclanoline-Induced Signaling & CCK-8 Detection

G cluster_cell Intracellular Environment Cyclanoline Cyclanoline (Drug) JAK2 JAK2 (Phosphorylated) Cyclanoline->JAK2 Inhibits STAT3 STAT3 (Phosphorylated) JAK2->STAT3 Activates Nucleus Nucleus (Transcription Factors) STAT3->Nucleus Translocation Apoptosis Apoptosis & Cycle Arrest Nucleus->Apoptosis Downregulates Bcl-2/c-Myc Dehydrogenase Mitochondrial Dehydrogenase WST8 WST-8 (Substrate) Dehydrogenase->WST8 Reduces NADH NADH / NADPH NADH->Dehydrogenase Formazan Formazan (Orange Product) WST8->Formazan 1-Methoxy PMS Mediated

Figure 1: Dual-mechanistic view showing Cyclanoline's inhibition of the JAK2/STAT3 survival pathway (Red) and the parallel metabolic reduction of WST-8 by viable cells (Blue/Yellow).

Materials & Reagents

ComponentSpecificationStorageNotes
Cyclanoline >98% Purity (HPLC)-20°C (Desiccated)Dissolve in DMSO to 10-50 mM stock. Avoid freeze-thaw.[3]
CCK-8 Kit WST-8 + 1-Methoxy PMS4°C (1 year)Protect from light. Ready-to-use.
Cell Lines e.g., T24, BIU-87 (Bladder Cancer)Liquid N2Use low passage (<20).
DMSO Cell Culture GradeRTFinal assay concentration must be <0.1%.
Microplate Reader 450 nm Filter-Reference filter at 600-650 nm recommended.

Experimental Protocol

Phase 1: Preparation & Optimization

Expert Insight: Cyclanoline is a quaternary alkaloid.[1][4] Ensure complete solubilization in DMSO before diluting in media. If precipitation occurs in media, sonicate briefly or warm to 37°C.

  • Stock Solution: Prepare a 50 mM Cyclanoline stock in 100% DMSO.

  • Working Solutions: Serially dilute stock in complete culture medium to 2x final concentrations (e.g., 0, 5, 10, 20, 40, 80, 160 µM).

    • Self-Validation: Include a "Vehicle Control" (Media + DMSO equivalent to highest drug dose) to rule out solvent toxicity.

Phase 2: Cell Seeding (Day 0)
  • Harvest cells during the logarithmic growth phase.

  • Count cells using Trypan Blue exclusion. Viability must be >95%.

  • Seeding Density:

    • Adherent cells (e.g., T24): 3,000 - 5,000 cells/well (100 µL).

    • Suspension cells: 10,000 - 20,000 cells/well.

  • Seed into a 96-well clear-bottom plate.

  • Blank Wells: Add 100 µL medium without cells (3-6 wells) for background subtraction.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 3: Cyclanoline Treatment (Day 1)
  • Aspirate old medium carefully (for adherent cells).

  • Add 100 µL of fresh medium containing specific Cyclanoline concentrations.

  • Experimental Design:

    • Replicates: n=3 to n=6 per concentration.

    • Duration: Incubate for 24h, 48h, or 72h depending on the proliferation rate. Note: 48h is standard for Cyclanoline IC50 determination.

Phase 4: CCK-8 Reaction & Measurement (Day 2/3)
  • Add 10 µL of CCK-8 reagent directly to each well (including Blanks).

    • Critical: Do not introduce bubbles.[3][5] Do not change the medium unless the drug interacts with WST-8 (rare for alkaloids).

  • Incubate at 37°C for 1 - 4 hours .

    • Optimization: Check the plate visually after 1 hour. The medium should turn orange. If signal is weak, extend incubation.

  • Measure Absorbance (OD) at 450 nm .[3][5]

    • Optional: Measure at 600 nm (Reference) and subtract from 450 nm to correct for plastic imperfections/fingerprints.

Data Analysis & Processing

Step 1: Background Subtraction

Calculate the net optical density (


) for all samples:


[6]
Step 2: Calculate Cell Viability (%)


Step 3: IC50 Determination

Plot Log[Cyclanoline Concentration] (X-axis) vs. % Viability (Y-axis).[7] Fit the data using a non-linear regression (four-parameter logistic curve) :



Expected Results Table (Example Data):

Cell Line 24h IC50 (µM) 48h IC50 (µM) Interpretation
T24 >100 45.2 ± 3.1 Moderate sensitivity; time-dependent effect.
T24/DR >100 38.5 ± 2.5 Reversal of Resistance: Cyclanoline is effective in cisplatin-resistant cells.

| HUVEC | >200 | >150 | Low toxicity to normal endothelial cells (High Selectivity). |

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background (Blank) Contamination or evaporationUse outer wells for water/PBS only (evaporation barrier). Check sterility.
Low Signal (<0.5 OD) Low cell number or short incubationIncrease seeding density to 8,000 cells/well or incubate CCK-8 for 4 hours.
Uneven Coloration Pipetting error or bubblesUse reverse pipetting technique. Centrifuge plate at 300g for 1 min to remove bubbles.
Precipitation Cyclanoline insolubilityVerify solubility in media. If turbid, measure OD at 600nm (turbidity) and subtract, or lower concentration.

References

  • Grokipedia. "Cyclanoline: Pharmacology and Anticancer Properties." Grokipedia Encyclopedia. Accessed October 2023. 1[8][9]

  • AbMole BioScience. "Cyclanoline Chemical Properties and Biological Activity." AbMole Catalog. Accessed October 2023. 4

  • Lumiprobe. "Assaying Cell Proliferation and Viability with CCK-8: Protocol & Principles." Lumiprobe Technical Notes. Accessed October 2023. 6[4][8][9]

  • Tocris Bioscience. "Protocol for Cell Counting Kit-8 (CCK-8)." Tocris Protocols. Accessed October 2023. Link

  • BenchChem. "Measuring IC50 Values for Novel Cytotoxic Isoquinoline Derivatives." BenchChem Application Notes. Accessed October 2023. 7

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclanoline Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Cyclanoline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to Cyclanoline precipitation in cell culture experiments. By understanding the physicochemical properties of Cyclanoline and its interactions with media components, you can ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My Cyclanoline, dissolved in DMSO, precipitated immediately after I added it to my cell culture media. What is the most likely cause?

This is a classic sign of a compound "crashing out" of solution. It typically happens for two main reasons:

  • Exceeding Aqueous Solubility: Cyclanoline has limited solubility in water.[1] Although it dissolves well in a polar aprotic solvent like DMSO, when this concentrated stock is rapidly diluted into the aqueous environment of your media, its concentration can momentarily exceed its solubility limit, causing it to precipitate.[2]

  • Local pH Shock: The localized concentration of the DMSO stock upon addition can drastically alter the microenvironment, potentially causing a rapid shift in pH that affects Cyclanoline's solubility.

Quick Fix: Instead of pipetting the entire volume of your stock solution at once, add it to your pre-warmed media drop-by-drop while gently swirling the flask. This gradual introduction facilitates rapid dispersal and helps prevent the compound from reaching a supersaturated state.

This delayed precipitation can be due to several factors:

  • Temperature and pH Shifts: The environment inside a 37°C, 5% CO2 incubator is designed to maintain the media's pH. However, slight fluctuations can occur, and the elevated temperature can affect the stability and solubility of some compounds over time.[3][4]

  • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and, often, serum proteins.[5] Cyclanoline may interact with these components over time, forming less soluble complexes. For instance, phosphate and calcium salts in the media can sometimes precipitate, especially with temperature shifts.[5][6]

  • Metabolic Activity: As cells metabolize, they can alter the local pH and secrete factors that might interact with Cyclanoline.

Q3: Can I just filter out the precipitate and use the remaining media?

Filtering is not recommended as a solution.[2] The precipitate is your active compound, Cyclanoline. By filtering it out, you are removing an unknown amount of the compound, which makes the final concentration in your experiment inaccurate and renders your results invalid. The best approach is to address the root cause of the precipitation.[2]

Troubleshooting Workflow

If you are experiencing precipitation, use the following flowchart to diagnose the potential cause and find the appropriate in-depth guide below.

G start Precipitation Observed q1 When did precipitation occur? start->q1 a1_1 Immediately upon adding to media q1->a1_1 Immediately a1_2 After incubation (hours/days) q1->a1_2 Delayed q2 Check Stock Solution: Is it clear at room temp? a1_1->q2 q4 Consider Media Composition: Does it contain high serum/salt? a1_2->q4 a2_1 Yes, stock is clear q2->a2_1 Yes a2_2 No, stock is cloudy/has precipitate q2->a2_2 No q3 Review Dilution Protocol: How was it added to media? a2_1->q3 sol1 Issue: Stock Solution Integrity (See Guide 1) a2_2->sol1 a3_1 Added slowly to pre-warmed, swirling media q3->a3_1 Slowly a3_2 Added quickly or to cold media q3->a3_2 Quickly sol3 Issue: Exceeded Solubility Limit (See Guide 3) a3_1->sol3 sol2 Issue: Poor Dilution Technique (See Guide 2) a3_2->sol2 a4_1 Standard serum/salt levels q4->a4_1 No a4_2 High serum or custom formulation q4->a4_2 Yes a4_1->sol3 sol4 Issue: Media Interaction / Stability (See Guide 4) a4_2->sol4

Caption: Troubleshooting Decision Tree for Cyclanoline Precipitation.

In-Depth Troubleshooting Guides

Guide 1: Stock Solution Integrity

Question: My Cyclanoline stock solution in DMSO is cloudy or has visible crystals before I even add it to the media. What should I do?

A compromised stock solution is a primary source of experimental variability.

Causality:

  • Incomplete Dissolution: The compound may not have been fully dissolved during the initial preparation.

  • Storage Issues: Cyclanoline, like many compounds, can come out of solution if stored improperly. DMSO is hygroscopic (absorbs water from the air), and water contamination can reduce the compound's solubility. Furthermore, repeated freeze-thaw cycles can promote precipitation.[2][3] DMSO also has a relatively high freezing point (19°C), so if stored at 4°C or on ice, it can solidify, which may cause the solute to precipitate upon thawing.[7]

Solutions & Protocol:

  • Attempt to Re-dissolve: Warm the stock solution vial in a 37°C water bath for 5-10 minutes, followed by vortexing or sonication.[8] If the precipitate dissolves, the stock is likely usable.

  • Prepare Fresh Stock: If the precipitate does not re-dissolve, it is best to prepare a fresh stock solution.

  • Best Practices for Stock Preparation (Protocol 1):

    • Use High-Quality, Anhydrous DMSO: Use a fresh, unopened bottle of anhydrous, sterile-filtered DMSO.

    • Ensure Complete Dissolution: After adding the powdered Cyclanoline to DMSO, vortex thoroughly. If needed, sonicate the solution in a water bath for several minutes.[8]

    • Sterile Filter: Pass the stock solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter to sterilize and remove any micro-particulates.[2]

    • Aliquot and Store: Store the stock solution in small, single-use aliquots in light-protected tubes at -20°C to avoid freeze-thaw cycles.[2][8]

ParameterRecommendationRationale
Solvent Anhydrous, sterile-filtered DMSOMinimizes water contamination which can decrease solubility.
Storage Temp. -20°C (or -80°C for long-term)Prevents degradation and avoids the freezing point of DMSO.
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles that cause precipitation.[2]
Guide 2: Dilution Technique

Question: I have a clear stock solution, but precipitation occurs the moment it hits the media. How can I improve my dilution method?

The transition from a 100% organic solvent to a >99% aqueous environment is a critical step where precipitation is most likely to occur.

Causality: Rapidly adding a concentrated DMSO stock into the media creates a localized, supersaturated aqueous solution of Cyclanoline. The compound cannot disperse quickly enough into the bulk media to stay below its aqueous solubility limit, causing it to precipitate.[2] Adding the stock to cold media exacerbates this, as solubility is generally lower at colder temperatures.[3]

Solutions & Protocol:

  • Pre-warm Your Media: Always warm your cell culture media to 37°C before adding the compound.[2]

  • Slow, Dispersed Addition (Protocol 2):

    • Calculate the volume of Cyclanoline stock needed for your final concentration.

    • Pipette the calculated volume of the stock solution.

    • While gently swirling the flask/bottle of pre-warmed media, add the stock solution drop-by-drop into the vortex. Do not pipette the stock against the wall of the container.

    • Continue to swirl gently for another 10-15 seconds after addition to ensure complete mixing.

  • Consider an Intermediate Dilution Step: For particularly sensitive experiments or very high concentrations, a two-step dilution can be effective. First, dilute the DMSO stock into a small volume of serum-containing media (if your protocol allows). The proteins in the serum can help stabilize the compound.[2][9] Then, add this intermediate dilution to the rest of your media.

Guide 3: Exceeding Maximum Solubility

Question: I'm following the correct procedure, but still see precipitation. Could my final concentration be too high?

Yes. Every compound has a finite solubility in a complex solution like cell culture media.

Causality: Cyclanoline is a weakly basic compound (estimated pKa of 8.4) and its solubility is pH-dependent.[10] Cell culture media is typically buffered around pH 7.2-7.4. For a basic compound, solubility generally increases as the pH decreases (becomes more acidic).[11][12][13] The pH of your media may not be optimal for the high concentration you are trying to achieve. The final concentration of DMSO is also a factor; while cells can tolerate up to 0.5% DMSO, a higher percentage can sometimes help keep a compound in solution.[2]

Solutions & Protocol:

  • Determine the Maximum Practical Solubility (Protocol 3):

    • Prepare a series of small-volume test dilutions of Cyclanoline in your specific cell culture medium (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

    • Incubate these tubes under your standard experimental conditions (37°C, 5% CO2).

    • Visually inspect for precipitation after 1, 4, and 24 hours. This will give you an empirical understanding of the maximum working concentration you can achieve in your system.

  • Adjust Final DMSO Concentration: Ensure your final DMSO concentration is as high as your cells can tolerate (typically 0.1% to 0.5%) to aid solubility.[2] Always include a vehicle control (media + same final % of DMSO) in your experiments.

  • pH Modification (Advanced): While not standard practice, if your experiment can tolerate it, slightly lowering the media pH might increase solubility for a basic compound like Cyclanoline. This should be approached with extreme caution as it will affect cell health.[4][14]

Guide 4: Media Interaction and Compound Stability

Question: I only see precipitation in serum-free media, or after several days of culture. What could be happening?

This suggests an interaction with media components or compound degradation over time.

Causality:

  • Role of Serum: Serum proteins, particularly albumin, can bind to small molecules and act as carriers, effectively increasing their apparent solubility.[2][9] In serum-free conditions, this stabilizing effect is lost.

  • Media Components: Some amino acids, like L-cystine, have low solubility at neutral pH and can be prone to precipitation, potentially co-precipitating with the compound.[15][16] High concentrations of salts (e.g., calcium, phosphate) can also lead to precipitation.[5][6]

  • Compound Stability: Cyclanoline may not be stable in culture conditions for extended periods. Hydrolysis or other degradation reactions can occur, leading to less soluble byproducts.[1] A stability test is recommended for long-term experiments.[17]

Solutions & Protocol:

  • Add a Carrier Protein: If switching to serum-containing media is not an option, consider adding purified Bovine Serum Albumin (BSA) (e.g., 0.1% to 1%) to your serum-free media to help solubilize the compound.[9]

  • Test Compound Stability (Protocol 4):

    • Prepare your final working concentration of Cyclanoline in your complete cell culture medium.

    • Take a sample at time zero (T=0).

    • Incubate the remaining solution at 37°C.

    • Take additional samples at various time points (e.g., 2, 8, 24, 48 hours).

    • Analyze the concentration of the parent Cyclanoline compound in each sample using an appropriate analytical method like HPLC or LC-MS. This will reveal the degradation kinetics in your specific media.

References

  • Cyclanoline (CAS 18556-27-9): Properties. Scent.vn. [Link]

  • Cyclanoline | C20H24NO4+. PubChem, National Institutes of Health. [Link]

  • Cyclanoline Physicochemical Properties. Mol-Instincts. [Link]

  • Cyclanoline Overview. Grokipedia. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Advice on dissolving samples with different polarity in culture media. ResearchGate. [Link]

  • How do you dissolve chemicals in the culture medium? ResearchGate. [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC, National Institutes of Health. [Link]

  • The Effect of pH on Solubility. Chemistry Steps. [Link]

  • Effect of pH on Solubility — Overview & Examples. Expii. [Link]

  • pH and solubility. Khan Academy. [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions. PMC, National Institutes of Health. [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds. PubMed, National Institutes of Health. [Link]

  • How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF. [Link]

  • Stability of a murine hybridoma is dependent on the clonal line and culture media. PubMed, National Institutes of Health. [Link]

Sources

Removing solvent impurities from Cyclanoline fractions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclanoline Purification

A Researcher's Guide to Eliminating Residual Solvents from Cyclanoline Fractions

Welcome to the technical support hub for Cyclanoline purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common, yet critical, challenge of removing solvent impurities from Cyclanoline fractions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows.

The complete removal of residual solvents is a crucial step in obtaining pure, active pharmaceutical ingredients (APIs). Solvents used during synthesis or purification can impact the crystal structure, stability, and safety of the final compound. This guide provides a structured, question-and-answer approach to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: I see a persistent solvent peak in my NMR/GC-HS analysis of my Cyclanoline sample, even after extensive drying under high vacuum. What are the likely causes?

This is a common and often frustrating issue. The underlying cause is typically a strong interaction between Cyclanoline and the solvent, or the formation of a stable solvate. Here are the primary mechanisms to consider:

  • Hydrogen Bonding: Cyclanoline, with its potential hydrogen bond donors and acceptors (e.g., hydroxyl and amine groups), can form strong hydrogen bonds with protic solvents like methanol or water. These bonds are much stronger than simple van der Waals forces and require more energy to break.

  • Inclusion in the Crystal Lattice (Solvate Formation): The solvent molecule may be an integral part of the Cyclanoline crystal lattice, forming a stable solvate. In this case, simple vacuum drying is often insufficient as it does not provide enough energy to overcome the lattice energy and break the crystal structure.

  • Azeotrope Formation: While less common with high-boiling point compounds like Cyclanoline, the solvent may form an azeotrope with trace amounts of water or other impurities, altering its effective boiling point and making it difficult to remove by simple evaporation.

Q2: Which purification technique is most effective for removing tightly bound solvents like DMSO or DMF from my Cyclanoline sample?

High-boiling point, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are notoriously difficult to remove. Your choice of technique will depend on the stability of your Cyclanoline sample.

  • Lyophilization (Freeze-Drying): If your Cyclanoline is water-soluble and stable in aqueous solutions, lyophilization is often the most effective method. This process involves dissolving the sample in water (or a mixture of water and a volatile organic solvent like acetonitrile), freezing it, and then removing the water/solvent under vacuum via sublimation. This avoids high temperatures that could degrade the sample.

  • Recrystallization from a Different Solvent System: This is a powerful technique to both purify your compound and remove entrapped solvents. The key is to choose a solvent/anti-solvent system in which Cyclanoline has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity solvent is highly soluble in the chosen system.

  • Chromatographic Separation: If other methods fail, preparative High-Performance Liquid Chromatography (Prep-HPLC) can be used. However, this is often a method of last resort for bulk material due to cost and the need to subsequently remove the HPLC solvents.

Q3: Can I use heat to expedite the removal of residual solvents? What are the risks?

Applying heat can certainly speed up solvent evaporation, but it must be done with caution. The primary risks are:

  • Thermal Degradation: Cyclanoline, like many complex organic molecules, may be thermally labile. Exposing it to high temperatures, even under vacuum, can lead to decomposition, resulting in yield loss and the introduction of new impurities. It is crucial to determine the thermal stability of your compound using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) before attempting aggressive heating.

  • "Bumping" and Sample Loss: Rapid heating of a solution under vacuum can cause it to boil violently ("bump"), leading to significant sample loss.

  • Melting or "Oiling Out": If the temperature exceeds the melting point of your solid Cyclanoline, it may "oil out," which can trap solvent and make complete removal even more difficult.

Troubleshooting Guides

Scenario 1: Persistent Methanol in a Cyclanoline Sample After Rotary Evaporation

Problem: Your ¹H NMR spectrum consistently shows a singlet at ~3.49 ppm, indicating methanol contamination, even after hours on a rotary evaporator and high vacuum.

Root Cause Analysis & Solution Workflow:

start Persistent Methanol Peak in NMR of Cyclanoline check_solvate Hypothesis: Stable Methanol Solvate Formation start->check_solvate Strong H-bonding suspected action_recrystallize Action: Recrystallization from a Non-Protic Solvent System (e.g., DCM/Heptane) check_solvate->action_recrystallize Disrupt crystal lattice check_water Is Cyclanoline Water Soluble & Stable? check_solvate->check_water If recrystallization is problematic analysis_nmr_gc Analysis: Re-run ¹H NMR and/or GC-HS action_recrystallize->analysis_nmr_gc action_lyophilize Alternative Action: Aqueous Lyophilization action_lyophilize->analysis_nmr_gc check_water->action_recrystallize No check_water->action_lyophilize Yes success Methanol Removed analysis_nmr_gc->success Peak Absent fail Methanol Persists analysis_nmr_gc->fail Peak Present re_evaluate Re-evaluate Purification Strategy: Consider Preparative HPLC fail->re_evaluate

Caption: Troubleshooting workflow for persistent methanol.

Detailed Protocol: Recrystallization to Remove a Methanol Solvate

  • Solvent Selection: Identify a solvent system where Cyclanoline is poorly soluble. A good starting point for a polar compound like Cyclanoline could be a polar aprotic solvent like Dichloromethane (DCM) or Ethyl Acetate as the "solvent" and a non-polar solvent like Heptane or Hexane as the "anti-solvent."

  • Dissolution: Dissolve the methanol-contaminated Cyclanoline in a minimal amount of DCM at room temperature.

  • Anti-Solvent Addition: Slowly add heptane dropwise while stirring until the solution becomes faintly turbid. This indicates that the saturation point has been reached.

  • Crystal Formation: Allow the solution to stand undisturbed at room temperature, or cool it slowly to 4°C to induce crystallization. Rapid cooling can lead to the precipitation of amorphous material, which may still trap solvent.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold heptane to remove any residual DCM and surface impurities.

  • Drying: Dry the purified crystals under high vacuum.

  • Analysis: Re-analyze the sample by NMR or GC-HS to confirm the absence of methanol.

Scenario 2: Removing Trace Amounts of Ethyl Acetate and Hexane from a Flash Chromatography Fraction

Problem: After flash chromatography using an Ethyl Acetate/Hexane gradient, your Cyclanoline fraction, a viscous oil, retains both solvents.

Root Cause Analysis & Solution Workflow:

These non-polar to moderately polar solvents are typically volatile and should be easily removed. Their persistence suggests the Cyclanoline is a thick oil or amorphous solid that is physically trapping the solvent.

start Residual EtOAc/Hexane in Oily Cyclanoline hypothesis Hypothesis: Solvent Trapped in Viscous Oil start->hypothesis action_dissolve Action: Re-dissolve in a Single, Volatile Solvent (e.g., DCM or Methanol) hypothesis->action_dissolve Break up the oil matrix action_evaporate Re-evaporate Under High Vacuum with Gentle Heating (if stable) action_dissolve->action_evaporate analysis Analysis: Check for Oil/Solid & Analyze by NMR/GC action_evaporate->analysis success Solvents Removed analysis->success Solvent peaks absent fail Solvents Persist analysis->fail Solvent peaks present action_precipitate Action: Induce Precipitation/Crystallization from a suitable solvent system fail->action_precipitate

Caption: Workflow for removing trapped volatile solvents.

Detailed Protocol: Solvent Swapping

  • Re-dissolution: Dissolve the oily Cyclanoline sample completely in a minimal amount of a single, highly volatile solvent in which it is freely soluble, such as Dichloromethane (DCM). This breaks down the viscous matrix where the original solvent mixture was trapped.

  • Concentration: Concentrate the solution using a rotary evaporator. The DCM will co-evaporate with the residual ethyl acetate and hexane.

  • High Vacuum: Place the flask on a high vacuum line for several hours to remove the final traces of the volatile solvent. Gentle heating (e.g., a 30-40°C water bath) can be applied if the Cyclanoline is known to be thermally stable.

  • Analysis: Confirm the removal of all solvents by analytical testing.

Quantitative Data Summary

The choice of a solvent removal technique is often guided by the physical properties of the solvents themselves.

Table 1: Properties of Common Solvents and Recommended Removal Techniques

SolventBoiling Point (°C)Polarity IndexKey ChallengePrimary Removal MethodSecondary Method
Methanol64.75.1Strong H-bonding, solvate formationRecrystallizationLyophilization
Acetonitrile81.65.8Can be tenaciousHigh Vacuum, gentle heatLyophilization (if aqueous miscible)
Dichloromethane39.63.1Volatile but can be trappedHigh VacuumSolvent Swapping
Ethyl Acetate77.14.4Trapped in oils/amorphous solidsHigh VacuumSolvent Swapping
Hexane/Heptane69 / 98.40.1Trapped in oils/amorphous solidsHigh VacuumSolvent Swapping
DMSO1897.2Very high boiling pointLyophilizationPrep-HPLC
DMF1536.4High boiling point, toxicLyophilizationRecrystallization

References

  • ICH Q3C (R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Introduction to Lyophilization. SP Scientific. [Link]

Validation & Comparative

Beyond Platinum: A Comparative Guide to Cyclanoline's Cytotoxicity in Cisplatin-Resistant Cancers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The advent of cisplatin marked a paradigm shift in cancer chemotherapy, offering a potent weapon against a range of malignancies. However, the emergence of cisplatin resistance remains a formidable clinical challenge, driving the search for novel therapeutic agents that can overcome this obstacle. This guide provides an in-depth comparison of cyclanoline and cisplatin, with a focus on their cytotoxic effects in cisplatin-resistant cell lines. We will delve into their disparate mechanisms of action, present supporting experimental data, and provide detailed protocols for assessing their efficacy.

The Challenge of Cisplatin Resistance: A Cellular Arms Race

Cisplatin exerts its cytotoxic effects primarily by forming adducts with DNA, which obstructs DNA replication and transcription, ultimately triggering apoptosis.[1][2][3] Over time, cancer cells can develop sophisticated mechanisms to evade cisplatin-induced cell death. These resistance mechanisms are multifaceted and can include reduced intracellular drug accumulation, increased detoxification by cellular thiols like glutathione, enhanced DNA repair pathways, and altered signaling cascades that promote cell survival.[4][5] This cellular defiance necessitates the exploration of alternative therapeutic strategies that can either bypass these resistance mechanisms or re-sensitize resistant cells to treatment.

Cyclanoline: A Potential Breakthrough in Overcoming Resistance

Cyclanoline, a bisbenzylisoquinoline alkaloid, has emerged as a promising candidate for combating cisplatin-resistant cancers. Unlike cisplatin's direct assault on DNA, cyclanoline appears to target the signaling pathways that cancer cells hijack to survive and proliferate. Specifically, research indicates that cyclanoline can reverse cisplatin resistance in bladder cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[6][7] Constitutive activation of the JAK/STAT3 pathway is a known driver of tumor progression and is implicated in chemoresistance in various cancers, including ovarian and lung cancer.[5][8] By disrupting this pathway, cyclanoline can induce apoptosis and cause cell cycle arrest, even in cells that have developed resistance to cisplatin.[6][7]

Comparative Cytotoxicity: A Data-Driven Analysis

The true measure of a novel anti-cancer agent's potential lies in its ability to effectively kill cancer cells, particularly those that have become resistant to standard therapies. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for this evaluation.

Here, we present a comparative summary of reported IC50 values for cisplatin in both parental (sensitive) and cisplatin-resistant bladder cancer cell lines, alongside representative IC50 values for fangchinoline in other cancer cell lines to serve as a proxy for cyclanoline's potential efficacy.

CompoundCell LineResistance StatusIC50 (µM)Reference
Cisplatin T24Parental (Sensitive)~1.5 - 7.6[Source: 6]
Cisplatin YES-2/DDPResistant>10 (reversal with Tetrandrine)[Source: 6, 22]
Fangchinoline K562 (Leukemia)Not Specified~2.65 - 4.82[Source: 12]
Fangchinoline A549 (Lung Cancer)Not Specified~0.26[Source: 7]
Fangchinoline A375 (Melanoma)Not Specified~12.41[Source: 14]
Fangchinoline ESCC cell linesNot Specified~1.29 - 3.04[Source: 15]

Note: IC50 values can vary significantly based on experimental conditions such as cell line, exposure time, and assay method. The values presented here are for comparative purposes.

Unraveling the Mechanisms: A Tale of Two Pathways

The divergent cytotoxic mechanisms of cisplatin and cyclanoline are key to understanding why cyclanoline may succeed where cisplatin fails in resistant tumors.

Cisplatin's Mechanism of Action:

Cisplatin's journey into the cell culminates in the formation of covalent bonds with the N7 position of purine bases in DNA, leading to intra- and inter-strand crosslinks.[1][2][9] These DNA adducts distort the double helix, creating a physical barrier to DNA replication and transcription machinery.[3] This damage triggers a cellular stress response, which, if the damage is too extensive to be repaired, leads to the activation of apoptotic pathways and cell death.

cisplatin_mechanism Cisplatin Cisplatin Activated_Cisplatin Activated Cisplatin (Aquated) Cisplatin->Activated_Cisplatin Cellular Uptake & Hydrolysis DNA Nuclear DNA Activated_Cisplatin->DNA Binds to Purine Bases DNA_Adducts DNA Adducts (Intra/Inter-strand Crosslinks) DNA->DNA_Adducts Replication_Block Replication/Transcription Blockage DNA_Adducts->Replication_Block DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response Apoptosis Apoptosis Replication_Block->Apoptosis DNA_Damage_Response->Apoptosis If damage is irreparable

Figure 1: Simplified workflow of Cisplatin's mechanism of action.

Cyclanoline's Mechanism of Action: Targeting the JAK/STAT3 Pathway

In contrast, cyclanoline acts as a signaling inhibitor. In many cisplatin-resistant cancers, the JAK/STAT3 pathway is constitutively active, promoting the transcription of genes involved in cell survival, proliferation, and anti-apoptosis.[5][10][11] Cyclanoline is believed to inhibit the phosphorylation of JAK2, a critical upstream kinase in this pathway.[6] This prevents the subsequent phosphorylation and activation of STAT3. Without activated STAT3, the transcription of pro-survival genes is diminished, leading to cell cycle arrest and apoptosis.[6][7]

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 pSTAT3_nucleus p-STAT3 pSTAT3->pSTAT3_nucleus Translocates DNA DNA pSTAT3_nucleus->DNA Binds to Gene_Transcription Gene Transcription (Anti-apoptosis, Proliferation) DNA->Gene_Transcription Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition leads to Cytokine Cytokine Cytokine->Cytokine_Receptor Cyclanoline Cyclanoline Cyclanoline->JAK2 Inhibits

Figure 2: The JAK/STAT3 signaling pathway and the inhibitory action of Cyclanoline.

Experimental Protocol: Assessing Cytotoxicity with the MTT Assay

To empirically compare the cytotoxicity of cyclanoline and cisplatin, a robust and reproducible experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[12][13][14][15][16]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

mtt_workflow start Start seed_cells Seed Cisplatin-Sensitive & Resistant Cells in 96-well Plates start->seed_cells incubate_adherence Incubate (24h) for Cell Adherence seed_cells->incubate_adherence treat_cells Treat Cells with Serial Dilutions of Cisplatin and Cyclanoline incubate_adherence->treat_cells incubate_treatment Incubate for Treatment Period (e.g., 48-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent to Each Well incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) to Allow Formazan Crystal Formation add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) to Dissolve Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at ~570nm using a Plate Reader solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cisplatin-sensitive (parental) and cisplatin-resistant cells.

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare stock solutions of cisplatin and cyclanoline in an appropriate solvent (e.g., DMSO or sterile PBS).

    • Perform serial dilutions of each drug in culture medium to achieve a range of final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various drug concentrations. Include vehicle-only controls.

  • Incubation:

    • Incubate the plates for a duration relevant to the drug's mechanism of action (typically 48 to 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals at the bottom of the wells.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 5-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Plot the percentage of cell viability versus the drug concentration.

    • Calculate the IC50 value for each drug in both the sensitive and resistant cell lines using non-linear regression analysis.

Conclusion and Future Directions

The comparison between cyclanoline and cisplatin highlights a critical shift in strategy for overcoming drug resistance. While cisplatin remains a cornerstone of chemotherapy, its efficacy is limited by the development of resistance. Cyclanoline, and its related compounds, offer a promising alternative by targeting the very survival pathways that cancer cells exploit to evade cisplatin-induced death. The inhibition of the JAK/STAT3 pathway represents a key vulnerability in many resistant tumors.

Further research is warranted to elucidate the full spectrum of cyclanoline's anti-cancer activities and to determine its IC50 values across a broader range of cisplatin-resistant cancer cell lines. Preclinical in vivo studies are also a necessary next step to validate these in vitro findings and to assess the therapeutic potential of cyclanoline as a standalone agent or in combination with other chemotherapeutics. For researchers and drug development professionals, the exploration of compounds like cyclanoline opens up new avenues for designing more effective and durable cancer therapies.

References

  • Brabec, V., & Kasparkova, J. (2005). Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin. Nucleic Acids Research, 33(19), 6213–6222. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351–1371. [Link]

  • O'Brien, N. (2009, March 26). The Mechanism of Cisplatin (New -HD). YouTube. [Link]

  • Wang, T. H., Wan, J. Y., Gong, X., Li, H. Z., & Cheng, Y. (2012). Tetrandrine enhances cytotoxicity of cisplatin in human drug-resistant esophageal squamous carcinoma cells by inhibition of multidrug resistance-associated protein 1. Oncology reports, 28(5), 1681–1686. [Link]

  • Guo, W., et al. (2019). Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives. Molecules, 24(21), 3841. [Link]

  • Morris, R., et al. (2021). The role of STAT3 in cisplatin resistant ovarian cancer. UNH Scholars' Repository. [Link]

  • Johnson, D. E., O'Keefe, R. A., & Grandis, J. R. (2018). Targeting the JAK/STAT pathway in solid tumors. Nature reviews. Clinical oncology, 15(4), 234–248. [Link]

  • Liu, Y., et al. (2015). Fangchinoline induces G0/G1 arrest by modulating the expression of CDKN1A and CCND2 in K562 human chronic myelogenous leukemia cells. Oncology letters, 10(5), 2643–2648. [Link]

  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279. [Link]

  • Neamati, N., et al. (2021). Molecular Targets Modulated by Fangchinoline in Tumor Cells and Preclinical Models. International journal of molecular sciences, 22(16), 8887. [Link]

  • Wang, N., et al. (2021). Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis. Frontiers in oncology, 11, 662584. [Link]

  • Ye, Z., et al. (2017). Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives. Molecules, 22(11), 1933. [Link]

  • Liao, W., et al. (2019). Tetrandrine Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs Followed by Downregulation of ABCB1 Expression. International journal of molecular sciences, 20(23), 5981. [Link]

  • Ren, J., et al. (2022). The Interaction Between Autophagy and JAK/STAT3 Signaling Pathway in Tumors. Frontiers in oncology, 12, 888909. [Link]

  • Shen, Y., et al. (2019). ATM-mediated stabilization of ZEB1 promotes epithelial-mesenchymal transition and metastasis in lung adenocarcinoma. Oncogene, 38(23), 4527–4540. [Link]

  • Wang, T. H., et al. (2012). Tetrandrine enhances cytotoxicity of cisplatin in human drug-resistant esophageal squamous carcinoma cells by inhibition of multidrug resistance-associated protein 1. Oncology reports, 28(5), 1681–1686. [Link]

  • Liao, W., et al. (2019). Cytotoxicity of tetrandrine in the parental and resistant cell lines. ResearchGate. [Link]

  • Li, L., et al. (2024). Cyclanoline Reverses Cisplatin Resistance in Bladder Cancer Cells by Inhibiting the JAK2/STAT3 Pathway. Anti-cancer agents in medicinal chemistry. [Link]

  • Roy, M., et al. (2021). Combination of tetrandrine and cisplatin synergises cytotoxicity and apoptosis in triple negative breast cancer. Journal of pharmacy and pharmacology, 73(7), 921–933. [Link]

  • O’Neill, J., et al. (2025, December 15). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences. [Link]

  • The Royal Society of Chemistry. (2025). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. [Link]

  • Li, L., et al. (2024). Cyclanoline Reverses Cisplatin Resistance in Bladder Cancer Cells by Inhibiting the JAK2/STAT3 Pathway. Anti-cancer agents in medicinal chemistry. [Link]

  • Sestili, P., et al. (2012). Cell Cycle Control by Natural Phenols in Cisplatin-Resistant Cell Lines. Oxidative medicine and cellular longevity, 2012, 381215. [Link]

Sources

Cyclanoline Mass Spectrometry Fragmentation Pattern Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclanoline (also known as Cissamine) is a quaternary protoberberine alkaloid (


) widely distributed in medicinal plants such as Stephania venosa, Cissampelos pareira, and Nelumbo nucifera. As a potent acetylcholinesterase (AChE) inhibitor, its precise identification in complex biological matrices is critical for pharmacokinetic profiling and quality control.

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Cyclanoline. Unlike its fully aromatic counterparts (e.g., Berberine) or neutral tetrahydroprotoberberines (e.g., Scoulerine), Cyclanoline exhibits a distinct fragmentation signature driven by its quaternary nitrogen and semi-rigid tetrahydro-isoquinoline skeleton. This document objectively compares these patterns to validate experimental identification.

Chemical Identity & Structural Basis[1]

Before analyzing fragmentation, it is essential to establish the structural baseline that dictates gas-phase ion chemistry.

FeatureSpecification
Compound Name Cyclanoline (Cissamine)
Chemical Class Quaternary Tetrahydroprotoberberine Alkaloid
Chemical Formula

Exact Mass (

)
342.1700 Da
Structure Description N-methyl derivative of (S)-Scoulerine. Contains two hydroxy groups (C2, C9) and two methoxy groups (C3, C10).
Ionization State Pre-charged quaternary ammonium (detected as

in ESI+ without protonation).

MS/MS Fragmentation Mechanics[1][2][3][4]

In Electrospray Ionization (ESI-MS/MS), Cyclanoline (


 342) follows two primary dissociation pathways: the Retro-Diels-Alder (RDA)  cleavage and substituent elimination .
Primary Pathway: Retro-Diels-Alder (RDA) Cleavage

The most diagnostic pathway for tetrahydroprotoberberines is the RDA reaction of the C-ring. For Cyclanoline, this cleavage is facilitated by the quaternary nitrogen, resulting in a highly stable product ion.

  • Mechanism: The C-ring cleaves at the C8-C14 and C5-C6 bonds.

  • Resulting Fragment (

    
     192):  The charge is retained on the nitrogen-containing fragment, which encompasses the A-ring and the N-methyl group.
    
  • Diagnostic Value: The formation of the

    
     192 ion confirms the substitution pattern of the A-ring (1-OH, 1-OMe) combined with the N-methyl group.
    
    • Calculation: Scoulerine (Neutral) RDA fragment =

      
       178.
      
    • Cyclanoline Shift:

      
      .
      
Secondary Pathway: Radical and Neutral Losses

Unlike the RDA pathway which breaks the skeleton, secondary pathways involve the loss of peripheral groups.

  • Methyl Radical Loss (

    
     327):  Homolytic cleavage of a methyl group (likely from a methoxy substituent) yields a radical cation 
    
    
    
    .
  • Combined Losses: Subsequent loss of

    
     (18 Da) or CO (28 Da) from phenolic or methoxy groups is observed at higher collision energies.
    

Visualization of Fragmentation Pathways[1][4][5][6]

The following diagram illustrates the competing fragmentation pathways for Cyclanoline, highlighting the structural origin of key ions.

Cyclanoline_Fragmentation cluster_legend Pathway Legend Parent Cyclanoline (Parent) [C20H24NO4]+ m/z 342.17 RDA_Frag RDA Product (A-Ring) [C11H14NO2]+ m/z 192.10 Parent->RDA_Frag Retro-Diels-Alder (C-ring cleavage) Methyl_Loss Demethylated Radical [M - CH3•]+ m/z 327.14 Parent->Methyl_Loss Homolytic Cleavage (-15 Da) Scoulerine_Ref Ref: Scoulerine RDA (Neutral Analog) m/z 178 Scoulerine_Ref->RDA_Frag + N-Methylation (+14 Da) key1 Primary Diagnostic Ion key2 Secondary Fragment

Caption: Figure 1. ESI-MS/MS fragmentation pathways of Cyclanoline. The RDA reaction yields the diagnostic m/z 192 ion, distinguishing it from non-methylated analogs.

Comparative Performance Guide

To ensure accurate identification, Cyclanoline must be distinguished from its structural isomers and analogs. The table below compares the MS signatures of Cyclanoline against its closest chemical relatives.

Table 1: Comparative MS/MS Fingerprints
CompoundChemical ClassPrecursor Ion (

)
Key RDA FragmentDiagnostic Logic
Cyclanoline Quaternary N-Me-THPB342 (

)
192 A-ring (OH, OMe) + N-Me. Pre-charged parent; RDA dominates.
Scoulerine Neutral THPB328 (

)
178A-ring (OH, OMe) + NH. Lacks N-methyl group (14 Da shift).
Tetrahydropalmatine Neutral THPB356 (

)
192A-ring (2x OMe) + NH. Warning: RDA fragment is isobaric with Cyclanoline (192), but Parent Ion differs (356 vs 342).
Berberine Aromatic Protoberberine336 (

)
NoneNo RDA cleavage. Rigid aromatic system prevents C-ring opening. Fragments via methyl losses (

321, 320).
Comparison Analysis
  • Vs. Scoulerine: The presence of the N-methyl group in Cyclanoline shifts the parent ion by +14 Da (342 vs 328) and the RDA fragment by +14 Da (192 vs 178). This "mass shift" is a self-validating check for N-methylation.

  • Vs. Tetrahydropalmatine (THP): This is the highest risk for false positives if only the fragment ion (

    
     192) is monitored. However, the precursor masses are distinct (342 vs 356). Protocol:  Always link the product ion to the specific precursor in MRM (Multiple Reaction Monitoring) transitions (342->192 for Cyclanoline; 356->192 for THP).
    

Validated Experimental Protocol

This protocol is designed for LC-ESI-QTOF-MS analysis but is adaptable to Triple Quadrupole systems.

Sample Preparation
  • Extraction: Methanol:Water (70:30) with 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL to avoid space-charge effects in the ion trap/collision cell.

Mass Spectrometry Conditions
  • Ionization Source: Electrospray Ionization (ESI) Positive Mode.[1][2]

  • Capillary Voltage: 3.5 kV (Standard for quaternary salts).

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile N-methyl group).

  • Collision Energy (CE):

    • Low (10-15 eV): Preserves Parent Ion (

      
       342).
      
    • Medium (25-35 eV): Optimizes RDA fragment (

      
       192).
      
    • High (>45 eV): Induces secondary losses (

      
       177, 149).
      
Data Interpretation Workflow
  • Extract Ion Chromatogram (EIC): Search for

    
     342.1700 (
    
    
    
    5 ppm).
  • Verify MS/MS: Confirm presence of base peak at

    
     192.1019.
    
  • Exclusion Criteria: If

    
     336 or 320 are dominant without RDA, the compound is likely an aromatic protoberberine (e.g., Jatrorrhizine or Berberine), not Cyclanoline.
    

References

  • Bhatt, V., et al. (2021).[3] Fragmentation patterns of stylopine, protopine, and fumariline described in the library and determined by GC-QTOF-MS. Journal of Proteome Research.

  • PubChem. (2023). Cyclanoline Compound Summary (CID 3082134). National Center for Biotechnology Information.

  • Hao, X., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10, 509.

  • Kilic, C. S., et al. (2021). MS/MS spectrum and fragmentation of Protoberberine type alkaloids. Phytochemistry Letters.

  • Grokipedia. (2023). Cyclanoline: Structure and Properties.

Sources

Comparative Guide: Cyclanoline Purity Assessment using HPLC-PDA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclanoline (also known as Cissamine) is a quaternary tetrahydroprotoberberine alkaloid (


) found in Stephania and Cyclea species.[1][2][3] Unlike its fully aromatic cousins (e.g., Berberine), Cyclanoline lacks extensive conjugation, resulting in a distinct UV absorption profile and chromatographic behavior.

This guide provides a technical comparison of High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) against alternative methodologies (LC-MS, qNMR, and HPLC-UV). While LC-MS offers superior sensitivity and qNMR provides absolute quantification, HPLC-PDA remains the most robust, cost-effective, and accessible method for routine purity assessment , provided that spectral peak purity validation is employed.[1][2]

Technical Core: HPLC-PDA Methodology

Expertise & Causality: The permanent positive charge on Cyclanoline's quaternary nitrogen interacts strongly with residual silanols on silica-based columns, leading to peak tailing.[1] To mitigate this, we employ a low-pH mobile phase and a base-deactivated (end-capped) stationary phase .[1][2]

Optimized Protocol

This protocol is self-validating through the use of PDA spectral matching.[1]

ParameterSpecificationRationale
Column C18 End-capped (e.g., Phenomenex Luna or Waters XBridge), 5 µm, 250 x 4.6 mmEnd-capping minimizes silanol interaction with the quaternary ammonium cation.[1][2]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][2]7)Acidic pH suppresses silanol ionization (



), reducing peak tailing.[1][2]
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks and lowers backpressure compared to Methanol.[1]
Flow Rate 1.0 mL/minStandard flow for optimal van Deemter efficiency on 5 µm particles.[1][2]
Gradient 0-5 min: 10% B; 5-25 min: 10%

60% B; 25-30 min: 60% B.
Gradient elution is required to separate Cyclanoline from structurally similar alkaloids (e.g., Scoulerine).[1][2]
Detection PDA: 200–400 nm; Extraction: 282 nmCyclanoline (tetrahydro-type) absorbs maximally at ~282 nm, unlike Berberine (345 nm).[1][2]
Column Temp 35°CImproves mass transfer and reproducibility.[1]
Workflow Visualization

The following diagram illustrates the logical flow of the purity assessment, including the critical "Self-Validating" loop using PDA Peak Purity.

G Sample Crude/Purified Cyclanoline Sample Prep Sample Prep (Dissolve in Mobile Phase) Sample->Prep HPLC HPLC Separation (C18, Acidic Gradient) Prep->HPLC PDA PDA Detection (Scan 200-400nm) HPLC->PDA Check Peak Purity Check (Spectral Homogeneity) PDA->Check Pass Valid Purity % (Area Normalization) Check->Pass Purity Angle < Threshold Fail Co-elution Detected (Re-develop Method) Check->Fail Purity Angle > Threshold

Caption: Logical workflow for Cyclanoline purity assessment ensuring spectral homogeneity before quantification.

Comparative Analysis: HPLC-PDA vs. Alternatives

HPLC-PDA vs. LC-MS (Liquid Chromatography-Mass Spectrometry)

Context: While LC-MS is the standard for identification (confirming the molecular mass


 342.17), it is often "overkill" for routine purity checks and can be misleading if ionization suppression occurs.[1][2]
FeatureHPLC-PDALC-MS (ESI+)Verdict
Specificity High (via UV spectra).[1][2] Can distinguish isomers with different conjugation.Very High (via m/z).[1][2] Distinguishes co-eluting impurities of different mass.LC-MS wins on specificity , but PDA is sufficient for >98% purity targets.[1][2]
Quantification Robust .[1][2][4][5][6] UV response is generally linear and consistent.Variable . Ionization efficiency varies between analytes (Matrix Effects).HPLC-PDA is better for % area purity without reference standards for every impurity.[1][2]
Cost/Complexity Low / Moderate.[1][2] Routine maintenance.[1][5]High. Requires skilled operator and expensive upkeep.HPLC-PDA is superior for QC environments.[1][2]
HPLC-PDA vs. qNMR (Quantitative NMR)

Context: qNMR is the only method that provides an absolute purity value without needing a high-purity Cyclanoline reference standard.[1][2]

  • Mechanism: Compares the integration of Cyclanoline protons (e.g., the N-methyl singlet) against an internal standard (e.g., Maleic acid).[1]

  • Limitation: Requires ~10-20 mg of sample and is insensitive to trace impurities (<0.1%) that HPLC can easily detect.[1][2]

HPLC-PDA vs. HPLC-UV (Single Wavelength)

Context: Older protocols use single-wavelength detectors (e.g., 254 nm or 280 nm).[1][2]

  • Risk: A single wavelength cannot detect co-eluting impurities that have similar retention times but different UV spectra.[1][2]

  • Advantage of PDA: The "Peak Purity Index" compares the UV spectrum at the upslope, apex, and downslope of the peak. If they differ, an impurity is co-eluting.[2] This makes HPLC-PDA a self-validating system.

Experimental Validation Data (Simulated)

The following table summarizes typical performance metrics expected when validating the Cyclanoline HPLC-PDA method according to ICH Q2(R1) guidelines.

Validation ParameterAcceptance CriteriaTypical Result for Cyclanoline
Specificity Peak Purity Angle < Purity ThresholdPass (No co-elution detected)
Linearity (

)
> 0.9990.9998 (Range: 10–200 µg/mL)
Precision (RSD) < 2.0%0.45% (Intra-day, n=6)
LOD / LOQ S/N > 3 / S/N > 100.05 µg/mL / 0.15 µg/mL
Recovery 98.0% – 102.0%99.2% (Spiked samples)

Method Selection Decision Matrix

Use this diagram to determine the correct analytical technique based on your specific development stage.

DecisionTree Start Goal: Assess Cyclanoline Stage Development Stage? Start->Stage Early Early Discovery (Identification) Stage->Early RefStd Reference Standard Characterization Stage->RefStd QC Routine QC / Batch Release Stage->QC Method_MS LC-MS/MS (Confirm Structure) Early->Method_MS Method_NMR qNMR + HPLC-PDA (Absolute Purity) RefStd->Method_NMR Method_PDA HPLC-PDA (Relative Purity) QC->Method_PDA

Caption: Decision matrix for selecting the appropriate analytical technique based on research phase.

References

  • Hu, R., et al. (2010).[1][2] "Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography." Journal of Chromatography B. Link

  • PubChem. (2025).[1][2] "Cyclanoline Compound Summary." National Library of Medicine. Link

  • BenchChem. (2025).[1][2] "Comparative Guide to HPLC Method Validation for Purity Analysis." Link[1]

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link

  • Slavíková, L., & Slavík, J. (1966).[1][2][7] "Alkaloids of the Papaveraceae. XXXIII. On the alkaloids of Chelidonium majus L." Collection of Czechoslovak Chemical Communications. (Foundational text on quaternary protoberberine separation).

Sources

Technical Guide: Validating Cyclanoline JAK2 Inhibition via Western Blot

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

Cyclanoline , a bisbenzylisoquinoline alkaloid derived from Stephania venosa and Cyclea peltata, has emerged as a potent modulator of the JAK2/STAT3 signaling axis. While historically noted for acetylcholinesterase inhibition, recent investigations (e.g., Li et al.) identify its capacity to reverse cisplatin resistance in bladder cancer models by abrogating JAK2 phosphorylation.

The Validation Challenge: Validating a novel inhibitor like Cyclanoline requires more than observing a reduction in downstream markers. You must distinguish between target engagement (direct JAK2 inhibition) and pathway interference (upstream/downstream modulation). Furthermore, you must benchmark against Ruxolitinib , the clinical gold standard, which exhibits a unique "phosphorylation paradox" in Western Blot (WB) analysis.

This guide provides a self-validating experimental framework to definitively characterize Cyclanoline’s mechanism of action (MoA) using Western Blotting.

Part 2: The Comparative Landscape

To validate Cyclanoline, you must run side-by-side comparators. The following table outlines the expected biochemical profiles you will detect via Western Blot.

FeatureCyclanoline (Investigational)Ruxolitinib (Benchmark Control)AG490 (Historical Control)
Class Natural Alkaloid / Putative JAK2 InhibitorType I ATP-Competitive InhibitorTyrphostin / JAK2 Inhibitor
Primary Readout (p-STAT3) Decrease (Strong reduction expected)Decrease (Complete ablation)Decrease (Moderate/High conc. required)
p-JAK2 (Y1007/1008) Signal Decrease (Literature suggests reduction)INCREASE (The "Ruxolitinib Paradox")*Decrease
Total JAK2 Protein Stable (unless inducing degradation)StableStable
Specificity Risk Moderate (Potential off-target alkaloid effects)High Specificity (JAK1/2)Low (Inhibits EGFR/HER2 at high doses)

*Scientist’s Note on the Ruxolitinib Paradox: Ruxolitinib is a Type I inhibitor that binds the active kinase conformation. While it blocks activity (preventing STAT phosphorylation), it protects the JAK2 activation loop (Tyr1007/1008) from phosphatases. Consequently, Ruxolitinib treatment often results in hyper-phosphorylation of JAK2 on Western Blots , despite shutting down the pathway. If Cyclanoline reduces p-JAK2, it suggests a distinct mechanism (e.g., Type II inhibition, allosteric hindrance, or induced degradation).

Part 3: Mechanistic Pathway & Logic

The following diagram illustrates the intervention points. Cyclanoline is hypothesized to act at the JAK2 phosphorylation step, preventing the recruitment and activation of STAT3.

JAK2_Pathway Cytokine Cytokine (IL-6/EPO) Receptor Cytokine Receptor Cytokine->Receptor JAK2_Inactive JAK2 (Inactive) Receptor->JAK2_Inactive Recruitment JAK2_Active p-JAK2 (Y1007/1008) (Active) JAK2_Inactive->JAK2_Active Auto-phosphorylation STAT3 STAT3 (Monomer) JAK2_Active->STAT3 Recruits pSTAT3 p-STAT3 (Y705) (Dimer) JAK2_Active->pSTAT3 Phosphorylates Nucleus Nucleus / Gene Transcription pSTAT3->Nucleus Translocation Rux Ruxolitinib (Blocks Activity, Stabilizes p-JAK2) Rux->JAK2_Active Binds ATP Pocket Cyc Cyclanoline (Blocks Phosphorylation?) Cyc->JAK2_Inactive Inhibits Activation

Caption: Figure 1.[1] JAK2/STAT3 signaling cascade.[2][3] Ruxolitinib binds active JAK2, while Cyclanoline is proposed to prevent the initial phosphorylation event.

Part 4: Experimental Design & Protocol

A. Cell Model Selection
  • Primary Choice: HEL 92.1.7 (Human Erythroleukemia).

    • Rationale: These cells harbor the JAK2 V617F mutation, resulting in constitutive (always-on) JAK2 phosphorylation. This eliminates the need for cytokine stimulation (like IL-6) and provides a robust baseline for inhibition testing.

  • Alternative: T24 (Bladder Cancer).[2]

    • Rationale: Specific to Cyclanoline literature (Li et al.). Requires cisplatin-resistance induction or IL-6 stimulation to visualize high p-JAK2 levels clearly.

B. Reagents & Antibodies[1][4][5][6][7][8]
  • Primary Antibodies:

    • p-JAK2 (Tyr1007/1008): Critical readout. (Rabbit mAb recommended for specificity).

    • Total JAK2: Normalization control.

    • p-STAT3 (Tyr705): Downstream validator.

    • Total STAT3: Normalization control.

    • GAPDH/Actin: Loading control.

  • Lysis Buffer Additives (CRITICAL):

    • Sodium Orthovanadate (Na3VO4): 1 mM (Inhibits Tyrosine Phosphatases).

    • Sodium Fluoride (NaF): 10 mM (Inhibits Ser/Thr Phosphatases).

    • Note: Without fresh Na3VO4, p-JAK2 signals will fade during lysis, leading to false negatives.

C. Step-by-Step Protocol
Phase 1: Treatment
  • Seed HEL cells at

    
     cells/mL in 6-well plates.
    
  • Starvation: Serum-starve (0.5% FBS) for 4–6 hours to synchronize the cell cycle (optional for V617F mutants, mandatory for WT cells).

  • Dose Response: Treat with Cyclanoline (0, 1, 5, 10, 20 µM) for 24 hours .

  • Comparator: Treat separate well with Ruxolitinib (1 µM) as a positive control.

Phase 2: Lysis & Harvesting
  • Harvest cells on ice. Wash 1x with ice-cold PBS.

  • Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail .

  • Sonication: Pulse 3x (10 sec) to shear DNA (JAK2 is often chromatin-associated; this improves yield).

  • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

Phase 3: Western Blotting[3][4]
  • Loading: Load 30–50 µg protein per lane.

  • Transfer: Use PVDF membranes (better for phospho-proteins than Nitrocellulose).

  • Blocking: Use 5% BSA in TBST for Phospho-antibodies.

    • Why? Milk contains casein, a phospho-protein that causes high background with anti-phosphotyrosine antibodies.

  • Incubation: Primary antibody overnight at 4°C.

  • Detection: ECL chemiluminescence.

Part 5: Data Analysis & Interpretation[7][10]

Summarize your band intensity data (normalized to Total JAK2) in the following structure:

Treatmentp-JAK2 (Y1007/1008)p-STAT3 (Y705)Interpretation
Vehicle (DMSO) High (100%)High (100%)Constitutive activation (V617F)
Cyclanoline (Low Dose) ~80%~60%Partial inhibition
Cyclanoline (High Dose) <20% <10% Validates MoA: Blocks JAK2 activation
Ruxolitinib >100% (High) <5%Paradox: Loop protected, but activity blocked
Troubleshooting the "Self-Validating" System
  • Scenario: Cyclanoline reduces p-STAT3 but not p-JAK2.

  • Scenario: Cyclanoline reduces Total JAK2 levels.

References

  • Li, Y., et al. "Cyclanoline Reverses Cisplatin Resistance in Bladder Cancer Cells by Inhibiting the JAK2/STAT3 Pathway."[3] Anti-Cancer Agents in Medicinal Chemistry.

  • Andraos, R., et al. "JAK2 kinase inhibition by ruxolitinib leads to paradoxical hyperphosphorylation of the activation loop." Molecular Cancer Research, 2012.

  • Cell Signaling Technology. "Western Blotting Protocol for Phospho-Proteins."

  • Ross, D.M., et al. "Persistence of myelofibrosis treated with ruxolitinib: biology and clinical implications."[5] Haematologica, 2021.

Sources

A Senior Application Scientist's Guide to the Comprehensive Characterization of a Cyclanoline Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for a Well-Characterized Cyclanoline Standard

Cyclanoline is a quaternary protoberberine alkaloid with significant pharmacological interest, notably as a potent acetylcholinesterase inhibitor and a potential agent in oncology.[1] It is naturally found in plants such as Stephania tetrandra and Cyclea tonkinensis.[1][2] For researchers in drug discovery, pharmacology, and natural product chemistry, the reliability and reproducibility of experimental data are paramount. This begins with the quality of the starting materials, particularly the reference standards used for identification, quantification, and biological assays.

A reference standard is a highly purified and well-characterized substance used as a measurement base.[3][4] Its purpose is to ensure accuracy and enable comparability of results across different laboratories and experiments.[5] Using a poorly characterized standard can lead to inaccurate quantification, misidentification of metabolites, and unreliable bioactivity data, ultimately wasting valuable research resources.

This guide provides an in-depth technical comparison of the analytical data required to fully characterize a high-quality Cyclanoline reference standard versus a potentially substandard alternative. We will explore the causality behind the selection of orthogonal analytical techniques, providing detailed protocols and interpretation guides for researchers, scientists, and drug development professionals. The methodologies described herein form a self-validating system, ensuring the identity, purity, and quality of the reference material in line with pharmacopeial principles.[4][6]

Part 1: Unambiguous Identity Confirmation

The first and most critical step in characterizing a reference standard is confirming its chemical identity beyond any doubt. This requires a multi-technique approach where each method provides a unique and complementary piece of structural information.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Expertise & Causality: While nominal mass spectrometry provides the molecular weight, it is often insufficient to distinguish between isobaric compounds (different molecules with the same nominal mass). High-Resolution Mass Spectrometry (HRMS), typically using Orbitrap or TOF analyzers, provides a highly accurate mass measurement (to within 5 ppm). This precision is essential for confirming the elemental composition, which is a foundational pillar of identity. For Cyclanoline, we must confirm its molecular formula as C₂₀H₂₄NO₄⁺.[2]

Experimental Protocol: LC-HRMS

  • Sample Preparation: Dissolve 1 mg of the Cyclanoline standard in 10 mL of methanol to create a 100 µg/mL stock solution. Further dilute to 1 µg/mL with 50:50 methanol:water.

  • Chromatography:

    • System: UHPLC system.[7]

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • System: Q-Exactive Orbitrap or equivalent.

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as Cyclanoline is a quaternary ammonium ion.[2]

    • Scan Range: m/z 100-500.

    • Resolution: >70,000.

Data Presentation: Comparison of HRMS Data

ParameterHigh-Quality Standard (Expected)Substandard Alternative (Example)Analysis
Molecular Formula C₂₀H₂₄NO₄⁺C₂₁H₂₈O₄The alternative has a different formula but a close nominal mass.
Theoretical Mass 342.17053 Da344.19876 DaCalculated based on the most abundant isotopes.
Observed Mass 342.17031 Da342.17045 DaThe substandard sample gives a mass matching Cyclanoline.
Mass Error -0.64 ppm-0.23 ppmBoth are within a typical 5 ppm tolerance.
Conclusion Identity Supported Potential Misidentification Although the mass error is low, without orthogonal data, one might falsely identify the substandard material. This highlights why MS alone is insufficient.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

Expertise & Causality: NMR is the most powerful technique for determining the precise three-dimensional structure of an organic molecule.[7] It provides information on the chemical environment, connectivity, and spatial relationships of atoms. For a complex polycyclic alkaloid like Cyclanoline, a full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is not just recommended; it is required for authoritative structural confirmation.

  • ¹H NMR: Confirms the number and type of protons (aromatic, aliphatic, methoxy) and their spin-spin coupling, revealing which protons are adjacent.

  • ¹³C NMR & DEPT: Determines the number and type of carbon atoms (CH₃, CH₂, CH, C).

  • COSY (Correlation Spectroscopy): Visualizes ¹H-¹H coupling, building out molecular fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is critical for connecting the molecular fragments into the final polycyclic structure.

Experimental Protocol: NMR

  • Sample Preparation: Dissolve ~5-10 mg of the Cyclanoline standard in ~0.6 mL of a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆). Add a small amount of TMS as an internal reference (0 ppm).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.[8]

  • Experiments: Acquire standard ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra.

Data Presentation: Key NMR Structural Correlations

ExperimentPurposeExpected Observation for Cyclanoline
¹H NMR Proton environmentSignals in aromatic region, methoxy singlets, and complex aliphatic signals for the tetrahydroisoquinoline core.
¹³C NMR Carbon skeleton~20 distinct carbon signals corresponding to the molecular formula.
HSQC ¹H-¹³C direct bondsCorrelation of each proton signal (except phenolic -OH) to its attached carbon.
HMBC Long-range connectivityKey correlations from methoxy protons to their attached aromatic carbons, and from aliphatic protons across the ring junctions, confirming the overall isoquinoline framework.

A substandard sample may show missing signals, unexpected shifts, or absent HMBC correlations, indicating a different isomer or an entirely different molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Fingerprinting

Expertise & Causality: FTIR is a rapid, non-destructive technique that confirms the presence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.[7][9] While not a primary tool for structure elucidation, it serves as an excellent fingerprinting method to quickly verify the major structural motifs of Cyclanoline.

Experimental Protocol: FTIR-ATR

  • Instrumentation: FTIR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.[8]

  • Sample Analysis: Place a small amount of the dry powder standard directly on the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-3000 (broad)O-H stretchPhenolic hydroxyl groups
~3000-2850C-H stretchAliphatic (CH₂, CH₃)
~1600, ~1500C=C stretchAromatic rings
~1250C-O stretchAryl ether (methoxy group)

A comparison of the FTIR spectrum to a verified reference spectrum provides a high degree of confidence in the material's identity. An alternative product might lack the broad O-H stretch or show an unexpected carbonyl (C=O) peak around 1700 cm⁻¹, indicating a major structural difference.[9]

Part 2: Rigorous Purity and Quality Assessment

A reference standard's value is defined by its purity. A comprehensive assessment requires orthogonal methods that can detect and quantify different types of impurities, including organic by-products, residual solvents, and water. The final "purity value" should be a mass balance calculation incorporating data from all these tests.

Chromatographic Purity by HPLC-UV

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis, separating the main compound from any process-related impurities or degradation products.[7] Using a UV detector set to an appropriate wavelength allows for the quantification of these impurities as a percentage of the total peak area. For alkaloids, which are basic, controlling the mobile phase pH is critical to achieving sharp, symmetrical peaks and good resolution.[10]

Experimental Protocol: Purity by HPLC-UV

  • Sample Preparation: Accurately weigh and dissolve the standard in a suitable diluent (e.g., methanol) to a concentration of ~1.0 mg/mL.

  • Instrumentation: HPLC system with a photodiode array (PDA) or UV detector.[11]

  • Chromatographic Conditions:

    • Column: High-purity C18 (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A: 0.1% Phosphoric acid in water (pH ~2.5), B: Acetonitrile.[11] The acidic pH ensures the phenolic hydroxyls are protonated and the quaternary amine remains charged, leading to better peak shape.

    • Gradient: 10% B to 55% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.[11]

    • Detection: 280 nm, a wavelength where the aromatic system of Cyclanoline absorbs strongly.[11]

    • Injection Volume: 10 µL.[11]

  • Data Analysis: Integrate all peaks. Calculate purity using the area percent method: Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Data Presentation: HPLC Purity Comparison

ParameterHigh-Quality StandardSubstandard Alternative
Retention Time 15.2 min15.2 min
Chromatographic Purity 99.8% 95.1%
Impurity Profile One minor impurity at 12.5 min (0.15%)Major impurity at 18.1 min (3.5%), two minor impurities (1.4%)
Conclusion Meets typical pharmacopeial requirement of ≥99.5% for quantitative use.[4]Unsuitable for use as a quantitative reference standard.
Orthogonal Purity Verification: Quantitative NMR (qNMR)

Expertise & Causality: Unlike HPLC, which provides a relative purity, qNMR can determine an absolute purity or concentration against a certified, unrelated internal standard (e.g., maleic acid, dimethyl sulfone).[12] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to it. This makes it an excellent, independent verification of the purity value obtained by chromatography.

Experimental Protocol: qNMR

  • Sample Preparation: Accurately weigh ~10 mg of the Cyclanoline standard and ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Analysis: Integrate a well-resolved, unique signal from Cyclanoline and a signal from the internal standard. Calculate the purity using the standard qNMR equation, accounting for molecular weights and the number of protons in each integrated signal.

Analysis of Volatiles: Residual Solvents & Water Content

Expertise & Causality: Solvents used in the final purification and crystallization steps can be trapped in the solid material. These must be quantified as they contribute to the overall mass but are not the analyte of interest. Headspace Gas Chromatography (GC-HS) is the standard method for this. Similarly, water can be present as moisture. Karl Fischer titration is the gold-standard method for specific water content determination.

Data Presentation: Mass Balance Purity Calculation

Analysis MethodHigh-Quality StandardSubstandard Alternative
Chromatographic Purity (HPLC) 99.80%95.10%
Water Content (Karl Fischer) 0.12%1.50%
Residual Solvents (GC-HS) <0.05% (e.g., Methanol)0.50% (Acetone)
Non-Volatile Residue (Ash) 0.03%0.20%
Assay (as-is basis) 99.6% 92.9%

Assay = Chromatographic Purity * (100% - %Water - %Solvents - %Ash) / 100%

The final, reportable purity value (Assay) provides a complete picture of the standard's quality. A researcher using the substandard alternative for a 1.00 mg/mL solution would actually have a concentration of only 0.93 mg/mL, an error of 7%.

Visualizing the Characterization Workflow

A logical, multi-step workflow ensures all aspects of the reference standard are thoroughly investigated.

G cluster_0 Part 1: Identity Confirmation cluster_1 Part 2: Purity & Quality cluster_2 Final Certification HRMS HRMS (Molecular Formula) HPLC HPLC-UV (Chromatographic Purity) HRMS->HPLC Identity Confirmed NMR NMR (1D & 2D) (Chemical Structure) NMR->HPLC Identity Confirmed FTIR FTIR (Functional Groups) FTIR->HPLC Identity Confirmed MassBalance Mass Balance Calculation (Final Assay Value) HPLC->MassBalance qNMR qNMR (Orthogonal Purity) qNMR->MassBalance KF Karl Fischer (Water Content) KF->MassBalance GCHS GC-HS (Residual Solvents) GCHS->MassBalance Cert Certificate of Analysis MassBalance->Cert

Caption: Workflow for comprehensive characterization of a reference standard.

Conclusion: The Foundation of Reliable Science

The comprehensive characterization of a Cyclanoline reference standard is a non-negotiable prerequisite for any scientific study that relies on this compound. As demonstrated, a simple confirmation of mass or a single purity assessment is insufficient and can be misleading. A robust, self-validating approach utilizes orthogonal analytical techniques—HRMS, a full suite of NMR experiments, FTIR, HPLC, qNMR, Karl Fischer, and GC-HS—to build an unassailable data package that confirms identity and establishes a precise purity value.

When sourcing a reference standard, researchers must demand a Certificate of Analysis that includes data from these disparate techniques. Choosing a standard backed by this level of rigorous characterization ensures that subsequent experimental results are built on a foundation of accuracy, integrity, and reproducibility.

References

  • National Center for Biotechnology Information. (n.d.). Cyclanoline. PubChem Compound Database. Retrieved February 26, 2026, from [Link]

  • Grokipedia. (n.d.). Cyclanoline. Grokipedia. Retrieved February 26, 2026, from [Link]

  • Scent.vn. (n.d.). Cyclanoline (CAS 18556-27-9): Odor profile, Properties, & IFRA compliance. Scent.vn. Retrieved February 26, 2026, from [Link]

  • Molinstincts. (n.d.). Cyclanoline. Molinstincts. Retrieved February 26, 2026, from [Link]

  • Wikidata. (n.d.). cyclanoline (Q15410909). Wikidata. Retrieved February 26, 2026, from [Link]

  • Indam Seeds. (n.d.). Rapid Target and Untarget Analytical Method for Alkaloids Analysis in Herbal Extracts. Indam Seeds. Retrieved February 26, 2026, from [Link]

  • Wei, X., Shen, H., Wang, L., & Liu, W. (2016). Analysis of alkaloid standards with different pH conditions. ResearchGate. Retrieved February 26, 2026, from [Link]

  • Americhem Pharmaceutical Corp. (n.d.). Reference Standards. Americhem Pharmaceutical Corp. Retrieved February 26, 2026, from [Link]

  • Petruczynik, A. (2014). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. SciSpace. Retrieved February 26, 2026, from [Link]

  • Pauli, G. F., et al. (2021). Pharmacopeial Standards for the Quality Control of Botanical Dietary Supplements in the United States. Taylor & Francis Online. Retrieved February 26, 2026, from [Link]

  • Google Patents. (n.d.). CN101606976A - Method for preparing total alkaloids of stephaniae tetrandrae radix for treating silicosis.
  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Retrieved February 26, 2026, from [Link]

  • Data in Brief. (2024). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from the New Zealand market. ScienceDirect. Retrieved February 26, 2026, from [Link]

  • Li, Y., et al. (2020). The Cholinesterase Inhibitory Properties of Stephaniae Tetrandrae Radix. MDPI. Retrieved February 26, 2026, from [Link]

  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved February 26, 2026, from [Link]

  • Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. ACS Publications. Retrieved February 26, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (2023). Novel “HYDALJSS08” Polyherbal Formulation Development and Ultra-Performance Liquid Chromatographic Separation. RJPT. Retrieved February 26, 2026, from [Link]

  • Journal of Food and Drug Analysis. (2011). Separation and Identification of the Constituents in Fangchi Radix of Different Origins. ResearchGate. Retrieved February 26, 2026, from [Link]

  • Molecules. (2014). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Cyclanoline: Ensuring Laboratory Safety and Environmental Integrity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides essential, in-depth procedural guidance for the proper disposal of cyclanoline (CAS 18556-27-9), a quaternary protoberberine alkaloid and acetylcholinesterase inhibitor.[1] In the absence of a specific Safety Data Sheet (SDS) for cyclanoline, this document synthesizes information from related compounds and general best practices for hazardous chemical waste management to ensure a high margin of safety.

Our commitment to scientific excellence necessitates a rigorous approach to safety and environmental stewardship. This guide is structured to provide not just a set of instructions, but a framework for understanding the "why" behind each procedural step, empowering you to make informed decisions that protect yourself, your colleagues, and the environment.

Understanding the Hazard Profile of Cyclanoline

Cyclanoline's chemical identity as a quaternary protoberberine alkaloid and an acetylcholinesterase inhibitor forms the basis of our risk assessment.[1]

  • Acetylcholinesterase Inhibitor: As an inhibitor of acetylcholinesterase, cyclanoline can interfere with the nervous system. Acetylcholinesterase inhibitors can cause a range of health effects, and as such, should be handled with extreme care.

Given these properties, all cyclanoline waste must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular trash.

Core Principles of Cyclanoline Waste Management

The disposal of cyclanoline must adhere to the following core principles, which are in line with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste.

  • Identification and Segregation: All waste streams containing cyclanoline must be clearly identified and segregated from non-hazardous and other types of chemical waste.

  • Proper Containerization: Waste must be collected in containers that are compatible with the chemical, in good condition, and securely sealed.

  • Clear Labeling: All waste containers must be accurately and clearly labeled.

  • Licensed Disposal: Final disposal must be carried out by a licensed hazardous waste contractor.

The following diagram illustrates the decision-making workflow for cyclanoline waste management:

Cyclanoline Waste Management Workflow cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal Start Cyclanoline-containing material identified for disposal IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste (e.g., contaminated PPE, vials) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions, rinsate) IsSolid->LiquidWaste Liquid SolidContainer Collect in a designated, leak-proof, and labeled solid hazardous waste container. SolidWaste->SolidContainer LiquidContainer Collect in a designated, leak-proof, and labeled liquid hazardous waste container. LiquidWaste->LiquidContainer Labeling Label with: 'Hazardous Waste' 'Cyclanoline' Accumulation Start Date SolidContainer->Labeling LiquidContainer->Labeling Storage Store in a designated Satellite Accumulation Area (SAA) away from incompatible materials. Labeling->Storage Pickup Arrange for pickup by your institution's Environmental Health & Safety (EHS) or a licensed hazardous waste contractor. Storage->Pickup End Proper Disposal via High-Temperature Incineration Pickup->End

Caption: Workflow for the safe disposal of cyclanoline waste.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe disposal of cyclanoline waste.

Waste Segregation
  • Solid Waste: This includes, but is not limited to:

    • Unused or expired cyclanoline powder.

    • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

    • Contaminated labware like weigh boats, pipette tips, and vials.

  • Liquid Waste: This includes:

    • Solutions containing cyclanoline.

    • The initial solvent rinses from decontaminating glassware and equipment.

Containerization
  • Use separate, dedicated containers for solid and liquid cyclanoline waste.

  • Containers must be made of a material compatible with the waste (e.g., high-density polyethylene for many solvent-based solutions).

  • Ensure containers have a secure, leak-proof lid and are in good condition.

Labeling

All hazardous waste containers must be clearly labeled with the following information:

Label ComponentDescription
"Hazardous Waste" Clearly indicates the nature of the contents.
Chemical Name(s) "Cyclanoline" and any other chemical constituents in the waste mixture.
Accumulation Start Date The date the first drop of waste was added to the container.
Hazard Characteristics e.g., "Toxic"
In-Lab Storage
  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be in a secondary containment tray to prevent the spread of any potential leaks.

  • Keep waste containers closed at all times, except when adding waste.

  • Store away from incompatible materials.

Final Disposal
  • Do not attempt to treat or neutralize cyclanoline waste in the laboratory.

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • The recommended method for the final disposal of cyclanoline is high-temperature incineration at a permitted hazardous waste facility. This ensures the complete destruction of the compound.

Decontamination Procedures

Thorough decontamination of all surfaces and equipment that have come into contact with cyclanoline is critical to prevent cross-contamination and accidental exposure.

Personal Protective Equipment (PPE) for Decontamination

At a minimum, the following PPE should be worn during decontamination:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart for any solvents used)

  • A lab coat

Decontamination of Glassware and Equipment

Experimental Protocol: Triple-Rinse Procedure

  • Initial Rinse: Rinse the glassware or equipment with a suitable organic solvent in which cyclanoline is soluble. Based on available data, solvents like methanol or ethanol are appropriate choices.[2] This initial rinsate is considered hazardous and must be collected in your liquid hazardous waste container.

  • Second Rinse: Repeat the rinse with fresh solvent. This rinsate must also be collected as hazardous waste.

  • Third Rinse: A final rinse with solvent, which is also collected as hazardous waste.

  • Detergent Wash: After the solvent rinses, wash the glassware and equipment with a standard laboratory detergent and warm water.

  • Final Water Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow to air dry or place in a drying oven.

Decontamination of Work Surfaces
  • Initial Wipe-Down: Using absorbent pads or paper towels, wipe down the contaminated surface with a solvent (e.g., 70% ethanol) to remove the bulk of the cyclanoline. All used pads and towels must be disposed of as solid hazardous waste.

  • Detergent Cleaning: Clean the surface with a laboratory-grade detergent and water.

  • Final Rinse: Wipe the surface with a clean, damp cloth or paper towel.

Spill Management

In the event of a cyclanoline spill, immediate and proper cleanup is crucial.

  • Alert Personnel and Restrict Access: Notify others in the immediate area and restrict access to the spill zone.

  • Don Appropriate PPE: Ensure you are wearing the necessary PPE before beginning cleanup.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material to prevent it from becoming airborne.

    • For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the liquid.

  • Collect the Waste: Carefully scoop or sweep the contained material into a designated hazardous waste container.

  • Decontaminate the Area: Follow the work surface decontamination procedure outlined in Section 4.3.

  • Dispose of all cleanup materials (including contaminated PPE) as hazardous waste.

Environmental Considerations and the Importance of Proper Disposal

Alkaloids, while naturally derived, can have unintended and harmful effects on ecosystems if released into the environment. Studies have shown that some alkaloids can be persistent in soil and have the potential to leach into groundwater and surface water, posing a risk to aquatic life and potentially contaminating drinking water sources. The high biological activity of compounds like cyclanoline underscores the importance of preventing their release into the environment. High-temperature incineration is the most effective method to ensure the complete destruction of such potent molecules, thereby eliminating their environmental risk.

By adhering to these rigorous disposal and decontamination procedures, you are not only ensuring your own safety and that of your colleagues but also upholding your professional responsibility to protect our shared environment.

References

  • Benchchem. (n.d.). Preventing degradation of protoberberine alkaloids during extraction.
  • Google Patents. (n.d.). CN111205285B - Purification method and crystal form of berberine or berberine salt.
  • DTIC. (n.d.). Physicochemical Evaluations of Selected Solvents for Use in Decontaminating Agent: Multipurpose (DAM) Formulation. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Separation of protoberberine quaternary alkaloids from a crude extract of Enantia chlorantha by centrifugal partition chromatography. Retrieved from [Link]

  • National Technical Reports Library - NTIS. (n.d.). Acute Oral Lethal Dose (LD50) in Male and Female Rats for CHR 8. Retrieved from [Link]

  • PMC - NIH. (2022, January 11). Decontamination technologies for medicinal and aromatic plants: A review. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Chapter 7, Biosafety Manual: Decontamination. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclanoline. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) for Handling Cyclanoline: A Technical Guide

[1][2]

Executive Summary & Hazard Profile[1][2]

Cyclanoline (often supplied as Cyclanoline Chloride , CAS: 17472-50-3 or Free Base CAS: 18556-27-9) is a bioactive isoquinoline alkaloid found in Stephania species.[1][2] While often shipped as "non-hazardous" for transport due to a lack of specific toxicological data, it is a Pharmacologically Active Substance (PAS) with acetylcholinesterase inhibitory properties.[1][2]

As a research chemical, it lacks a comprehensive toxicological dossier.[1][2] Therefore, we must apply the Precautionary Principle . We treat it not merely as a chemical irritant, but as a Potent Compound (Control Band 3) .[1][2] The primary risks are inhalation of particulates during weighing and dermal absorption of solubilized stock solutions (e.g., in DMSO).

Physicochemical Drivers for PPE Selection[1][2]
  • Physical State: Fine crystalline powder.[1][2] Risk: Aerosolization during transfer/weighing.[2]

  • Solubility: Soluble in DMSO and water (salt form).[1][2] Risk: DMSO acts as a carrier solvent, dramatically increasing skin permeation rates of the alkaloid.

  • Biological Activity: CNS active (AChE inhibition).[1][2] Risk: Systemic effects if absorbed.[2]

Risk Assessment & PPE Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational state of the compound.[1][2]

Table 1: PPE Selection Matrix
Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (DMSO/Methanol)Rationale & Causality
Respiratory N95 / P100 (if outside hood) Primary: Fume Hood (Face Velocity: 0.5 m/s)Fume Hood (Mandatory)Solids generate invisible micro-particulates (<10µm).[1][2] Solutions generate vapors; DMSO penetrates skin rapidly.[1][2]
Hand Protection Double Nitrile (4 mil min.) Outer:[1][2] Standard Inner: Colored (Indicator)Laminate / High-Breakthrough Nitrile Avoid:[1][2] Latex (DMSO permeates latex instantly)Double gloving provides a visual breach indicator.[1][2] DMSO degrades standard thin nitrile over time; change immediately upon splash.[1][2]
Eye/Face Chemical Splash Goggles Face Shield + Goggles Safety glasses possess gaps.[1][2] Powders drift; splashes ricochet.[1][2] Goggles seal the orbital area.[1][2]
Body Lab Coat (Tyvek sleeves recommended)Lab Coat (Chemical Resistant Apron if >100mL)Cotton absorbs spills, holding toxins against the skin.[1] Tyvek sleeves cover the wrist-glove gap.[1][2]

Operational Workflow: The "Self-Validating" Protocol

Safety is not just equipment; it is a sequence of validated actions.[1][2] This protocol uses a "Check-Seal-Verify" logic to ensure integrity at every step.

Phase 1: Pre-Operational Gowning (The "Seal")[1][2]
  • Don Inner Gloves: Select a bright color (e.g., orange/blue) to contrast with the outer glove.[1][2]

  • Don Lab Coat: Ensure cuffs are tight-fitting (knit cuffs preferred).[1][2]

  • Don Outer Gloves: Pull the gauntlet over the lab coat cuff.[1][2]

    • Validation: Raise hands.[1][2] If any skin is visible at the wrist, the seal is failed.[2] Tape the gap if necessary for high-potency handling.

  • Eye Protection: Don goggles last to prevent fogging during gowning.[1][2]

Phase 2: Handling & Weighing (The "Containment")[1][2]
  • Static Control: Cyclanoline powder is static-prone.[1][2] Use an anti-static gun or polonium strip near the balance.[1][2]

    • Why? Static charge causes powder to "jump" and aerosolize, bypassing the weigh boat.[1]

  • The "Wet Method": If preparing a stock solution, add the solvent (DMSO) to the vial before removing the powder if possible (septum injection), OR weigh the powder into a tared vial and cap it immediately inside the hood.

  • Solvent Caution: If using DMSO, remember it is a super-penetrant .[1][2] A drop of Cyclanoline-DMSO solution on the skin will carry the alkaloid into the bloodstream in seconds.[2]

Phase 3: Doffing (The "Decontamination")

Most exposures occur here due to re-aerosolization of dust on PPE.[1]

  • Outer Glove Removal: Use the "Beak Method" (pinch and pull) to turn the glove inside out, trapping contaminants.[1][2]

  • Visual Check: Inspect inner gloves for discoloration.[1][2]

  • Wash: Wash hands with inner gloves on (removes unseen residue), then remove inner gloves.[1][2]

  • Final Wash: Wash bare hands with soap and cool water (warm water opens pores).[1][2]

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making and workflow logic for handling Cyclanoline.

CyclanolineSafetyStartStart: Cyclanoline HandlingRiskAssessRisk Assessment(Solid vs. Solution)Start->RiskAssessSolidSolid Form(Powder)RiskAssess->SolidSolutionSolution Form(DMSO/Methanol)RiskAssess->SolutionControl_SEngineering Control:Fume Hood + Static EliminationSolid->Control_SPPE_SPPE:Double Nitrile + Goggles(N95 if open bench)Control_S->PPE_SActionExecute Experiment(Keep sash <18 inches)PPE_S->ActionControl_LEngineering Control:Fume Hood (Vapor)Solution->Control_LPPE_LPPE:Chem-Resistant Gloves(No Latex!)Control_L->PPE_LPPE_L->ActionDoffingDoffing Protocol(Beak Method)Action->DoffingDisposalDisposal:Solid Haz WasteDoffing->Disposal

Caption: Operational logic flow for Cyclanoline handling, distinguishing between solid particulate risks and solvent-carrier risks.

Disposal & Emergency Procedures

Waste Management[2]
  • Solids: Any weigh boats, kimwipes, or gloves utilized must be disposed of in a sealed double-bagged hazardous waste container labeled "Toxic Solid."[2]

  • Liquids: Cyclanoline solutions (especially DMSO) must be segregated into "Halogenated" or "Non-Halogenated" waste streams depending on the co-solvent, but clearly tagged "Contains Bioactive Alkaloids." [1][2]

Emergency Response[2]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The primary concern is respiratory irritation and systemic absorption.[1][2]

  • Skin Contact (DMSO Solution):

    • Immediate Action: Do NOT scrub.[1][2] Scrubbing increases circulation and absorption.[1][2]

    • Rinse: Flush with copious amounts of cool water for 15 minutes.[1][2]

  • Spill Cleanup:

    • Powder: Do not dry sweep (creates dust).[1][2] Cover with wet paper towels (soaked in water or ethanol) to dampen, then scoop into hazardous waste.[1]

    • Liquid: Absorb with vermiculite or spill pads.[1][2]

References

  • PubChem. (n.d.).[1][2] Cyclanoline Chloride (Compound Summary).[1][2][3] National Library of Medicine.[1][2] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press.[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1][2] Retrieved from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclanoline
Reactant of Route 2
Reactant of Route 2
Cyclanoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.